Product packaging for Biotin-YVAD-CMK(Cat. No.:)

Biotin-YVAD-CMK

Cat. No.: B12389520
M. Wt: 725.3 g/mol
InChI Key: LXBABZXEMUEYRV-QUBDBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-YVAD-CMK is a biologically active peptide that functions as a potent and irreversible caspase-1 inhibitor . This cell-permeable compound is a biotinylated analog of the well-characterized inhibitor Ac-YVAD-cmk . Its primary mechanism of action involves targeting the inflammatory enzyme caspase-1 (also known as IL-1β converting enzyme, or ICE), a key cysteine protease at the heart of inflammasome signaling networks . By irreversibly binding to the catalytic site of caspase-1, this compound effectively blocks the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and inhibits the cleavage of gasdermin D (GSDMD), a protein critical for the inflammatory cell death pathway known as pyroptosis . The key research value of this compound lies in its biotin tag, which enables detection and isolation processes not possible with the non-tagged inhibitor. This feature allows researchers to use techniques like affinity chromatography or streptavidin-based assays to study caspase-1 interaction and activation pathways . In functional studies, this inhibitor has been shown to rescue neuronal cells from death induced by oxidative stress and oxygen/glucose deprivation, highlighting its neuroprotective potential . It demonstrates anti-inflammatory and anti-pyroptotic effects, making it an essential tool for deconvoluting the complex roles of caspase-1 and inflammasomes in diseases ranging from intracerebral hemorrhage to neurodegenerative disorders . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should note that while its primary target is caspase-1, it may also exhibit inhibitory activity against the human paralogs caspase-4 and caspase-5 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45ClN6O9S B12389520 Biotin-YVAD-CMK

Properties

Molecular Formula

C32H45ClN6O9S

Molecular Weight

725.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid

InChI

InChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1

InChI Key

LXBABZXEMUEYRV-QUBDBNATSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Foundational & Exploratory

Biotin-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a highly specific, irreversible inhibitor of caspase-1, an enzyme pivotal to inflammatory and apoptotic pathways. This molecule is a biotinylated analog of the well-characterized caspase-1 inhibitor, Ac-YVAD-CMK. The core structure consists of a peptide sequence (Tyr-Val-Ala-Asp) that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. This peptide is modified with a chloromethyl ketone (CMK) group, which facilitates irreversible binding to the active site of the enzyme, and a biotin tag for detection and affinity purification.

This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties

PropertyDescription
Full Name Biotinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Chloromethyl Ketone
Sequence Biotin-Tyr-Val-Ala-Asp-CMK[1]
Target Primarily Caspase-1 (also known as Interleukin-1β Converting Enzyme, ICE)
Inhibition Type Irreversible[2]
Key Features Biotin tag for affinity labeling and purification of active caspases.[3]

Mechanism of Action

The inhibitory activity of this compound is conferred by its two key components: the YVAD peptide sequence and the chloromethyl ketone (CMK) reactive group.

  • Substrate Mimicry : The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), is recognized by the active site of caspase-1. This sequence is based on the cleavage site in pro-IL-1β, allowing the inhibitor to specifically target caspase-1.[2]

  • Irreversible Inhibition : The chloromethyl ketone group is an alkylating agent. Once the YVAD peptide has positioned the inhibitor within the caspase-1 active site, the CMK group forms a covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This covalent modification permanently inactivates the caspase.

Diagram of the Inhibitory Mechanism

G Mechanism of this compound Inhibition of Caspase-1 cluster_0 This compound Biotin Biotin YVAD YVAD Peptide Binding Specific Binding (YVAD recognized by active site) Biotin->Binding Targets CMK CMK Group Caspase1 Active Caspase-1 (with active site Cysteine) Caspase1->Binding CovalentBond Covalent Bond Formation (CMK alkylates Cysteine) Binding->CovalentBond InactiveCaspase1 Inactive Caspase-1 (Irreversibly Inhibited) CovalentBond->InactiveCaspase1

Caption: A diagram illustrating the mechanism of irreversible inhibition of caspase-1 by this compound.

Role in Signaling Pathways: The Inflammasome

Caspase-1 is a key effector molecule in the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in the cytosol in response to pathogenic and sterile danger signals. Their activation leads to the autocatalytic cleavage and activation of pro-caspase-1.

Activated caspase-1 has two primary functions:

  • Cytokine Maturation : It cleaves the precursor forms of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms.[2]

  • Pyroptosis : It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.

By irreversibly inhibiting caspase-1, this compound effectively blocks these downstream inflammatory events.

Inflammasome Activation and Caspase-1 Signaling Pathway

G Inflammasome Activation and Caspase-1 Signaling cluster_0 cluster_1 PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR Activates ASC ASC (Adaptor Protein) PRR->ASC Recruits Inflammasome Inflammasome Complex PRR->Inflammasome Assemble into ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome Assemble into ProCasp1->Inflammasome Assemble into Casp1 Active Caspase-1 Inflammasome->Casp1 Activates ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis BiotinYVADCMK This compound BiotinYVADCMK->Casp1 Irreversibly Inhibits

Caption: Overview of the inflammasome signaling pathway leading to caspase-1 activation and its inhibition by this compound.

Quantitative Data

Inhibitory Constants (Ki) for Ac-YVAD-CMK

CaspaseKi (nM)Reference
Caspase-10.8[4][5]
Caspase-3>10,000[4]
Caspase-4362[4]
Caspase-5163[4]

The data demonstrates the high selectivity of the YVAD peptide sequence for caspase-1 over other caspases.

Experimental Protocols

The biotin tag on this compound makes it an invaluable tool for the affinity purification and identification of active caspases from cell lysates or tissues.

Protocol 1: Affinity Purification of Active Caspase-1 from Cell Lysates

This protocol describes the use of this compound to specifically label and pull down active caspase-1.

Materials:

  • Cells of interest (e.g., stimulated macrophages)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for cell lysis, incubation, magnetic separation/centrifugation, and western blotting

Methodology:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Affinity Labeling:

    • Determine the protein concentration of the cell lysate.

    • Add this compound to the lysate at a final concentration of 10-50 µM.

    • Incubate for 1 hour at 37°C to allow for covalent binding to active caspases.

  • Pull-Down:

    • Equilibrate the streptavidin beads by washing three times with wash buffer.

    • Add the equilibrated beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze for the presence of caspase-1 by western blotting using a caspase-1 specific antibody.

Experimental Workflow for Affinity Purification

G Workflow for Affinity Purification of Active Caspase-1 Start Start: Stimulated Cells Lysis Cell Lysis (Release of cellular contents) Start->Lysis Labeling Affinity Labeling (Incubate with this compound) Lysis->Labeling PullDown Pull-Down (Add Streptavidin Beads) Labeling->PullDown Washing Washing Steps (Remove non-specific binders) PullDown->Washing Elution Elution (Release bound proteins) Washing->Elution Analysis Analysis (SDS-PAGE & Western Blot) Elution->Analysis End End: Identified Active Caspase-1 Analysis->End

References

The Role of Biotin-YVAD-CMK in Inflammasome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 in response to pathogenic and sterile insults. Activated caspase-1 is a cysteine protease responsible for the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, as well as inducing a form of programmed cell death known as pyroptosis. Given its central role in inflammation, the inflammasome and specifically caspase-1, are key targets for therapeutic intervention in a host of inflammatory diseases. Biotin-YVAD-CMK is a powerful molecular tool designed to specifically target and label active caspase-1, thereby providing an invaluable method for studying inflammasome activation.

This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in inflammasome research. It includes detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

This compound: A Probe for Active Caspase-1

This compound is a synthetic, cell-permeable, and irreversible inhibitor of caspase-1. Its design is based on the preferred caspase-1 cleavage sequence, Tyr-Val-Ala-Asp (YVAD).[1][2] The molecule consists of three key components:

  • YVAD peptide sequence: This tetrapeptide mimics the natural substrate of caspase-1, providing specificity for the enzyme.[2]

  • Chloromethyl ketone (CMK): This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, leading to irreversible inhibition.

  • Biotin: This vitamin tag allows for the detection, visualization, and affinity purification of the labeled active caspase-1.

The covalent nature of the interaction ensures a stable complex, making it ideal for a variety of downstream applications.

Quantitative Data

ParameterValueCompoundNotes
Ki (Inhibition constant) 0.8 nMAc-YVAD-CMKIndicates very high affinity for caspase-1.[3][4]
Working Concentration (in vitro) 0.1–30 µg/mL (~0.14 - 41 µM)Ac-YVAD-CMKEffective range for inhibiting caspase-1 in cell culture.[2]
Typical Concentration for Affinity Labeling 10-50 µMBiotinylated Caspase InhibitorsGeneral starting concentration for labeling active caspases in cell lysates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inflammasome signaling pathway and the experimental workflow for detecting active caspase-1 using this compound.

Inflammasome_Signaling cluster_0 Cellular Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1: Priming (e.g., via TLRs) Signal 2: Activation ASC ASC Adaptor PRR->ASC Recruitment Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Pro_Casp1->Inflammasome Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD Cleavage Inflammasome->Active_Casp1 Activation Platform IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (pore-forming) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1: Canonical Inflammasome Signaling Pathway.

Biotin_YVAD_CMK_Workflow cluster_0 Cell Culture and Stimulation cluster_1 Labeling and Lysis cluster_2 Detection and Analysis Cells Immune Cells (e.g., Macrophages) Stimulation Inflammasome Activator (e.g., LPS + Nigericin) Cells->Stimulation Incubation Incubate with This compound Stimulation->Incubation Lysis Cell Lysis Incubation->Lysis Microscopy Fluorescence Microscopy (with fluorescent Streptavidin) Incubation->Microscopy For Intact Cells FlowCytometry Flow Cytometry (with fluorescent Streptavidin) Incubation->FlowCytometry For Intact Cells PullDown Streptavidin Affinity Pull-Down Lysis->PullDown WesternBlot Western Blot (anti-Caspase-1 or Streptavidin-HRP) Lysis->WesternBlot Direct Analysis PullDown->WesternBlot Enrichment

Figure 2: Experimental Workflow for this compound.

Experimental Protocols

The following are detailed protocols for the application of this compound in inflammasome research.

Protocol 1: Affinity Labeling of Active Caspase-1 in Cell Lysates

This protocol is designed to label active caspase-1 in vitro from cell lysates.

Materials:

  • Cells of interest (e.g., macrophages)

  • Inflammasome activators (e.g., LPS, Nigericin, ATP)

  • This compound (resuspended in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent or equivalent for protein quantification

  • SDS-PAGE loading buffer

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prime cells with an appropriate stimulus (e.g., 1 µg/mL LPS for 4 hours) to induce pro-IL-1β and NLRP3 expression.

    • Activate the inflammasome with a second stimulus (e.g., 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a Bradford assay or a similar method.

  • Affinity Labeling:

    • In a microcentrifuge tube, add 50-100 µg of protein lysate.

    • Add this compound to a final concentration of 10-50 µM.

    • Incubate for 1 hour at 37°C.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • The samples are now ready for analysis by Western blotting (see Protocol 3).

Protocol 2: Pull-Down of Biotin-Labeled Active Caspase-1

This protocol describes the enrichment of biotin-labeled caspase-1 from cell lysates using streptavidin-coated beads.[5]

Materials:

  • Biotin-labeled cell lysate (from Protocol 1)

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and wash them twice with wash buffer.

  • Binding:

    • Add the washed streptavidin beads to the biotin-labeled cell lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Discard the supernatant (this is the unbound fraction).

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 1x SDS-PAGE loading buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted, enriched active caspase-1.

  • Analysis:

    • Analyze the eluted proteins by Western blotting (Protocol 3).

Protocol 3: Western Blot Detection of Biotinylated Caspase-1

This protocol outlines the detection of biotin-labeled caspase-1 by Western blotting.[6][7]

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-caspase-1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Detection reagent: Streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Run the protein samples (from Protocol 1 or 2) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody/Streptavidin Incubation:

    • Method A (Detection with anti-caspase-1 antibody):

      • Incubate the membrane with a primary antibody against caspase-1 overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Method B (Direct detection of biotin):

      • Incubate the membrane with Streptavidin-HRP (at a dilution recommended by the manufacturer, typically 1:1000-1:3000) for 1 hour at room temperature.[8]

  • Washing and Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the bands using an imaging system. The p20 subunit of caspase-1 is indicative of its active form.

Protocol 4: Visualization of Active Caspase-1 by Fluorescence Microscopy

This protocol is for the in-situ detection of active caspase-1 in intact cells.[9][10]

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • This compound

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Stimulation:

    • Culture and stimulate cells to activate the inflammasome as described in Protocol 1.

  • Labeling of Active Caspase-1:

    • Add this compound to the cell culture medium at a final concentration of 10-50 µM.

    • Incubate for 1 hour at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining:

    • Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips with mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets. Increased fluorescence indicates the presence of active caspase-1.

Conclusion

This compound is a versatile and indispensable tool for the study of inflammasome activation. Its ability to specifically and irreversibly bind to active caspase-1 allows for a range of applications, from the biochemical analysis of caspase-1 activation in cell lysates to the in-situ visualization of this process in intact cells. The protocols provided in this guide offer a comprehensive framework for the successful implementation of this compound in your research, enabling a deeper understanding of the intricate mechanisms of inflammasome signaling and its role in health and disease. This, in turn, can facilitate the development of novel therapeutics targeting inflammatory pathways.

References

Biotin-YVAD-CMK: A Technical Guide to its Specificity for Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Biotin-YVAD-CMK, a widely used affinity probe for the study of caspase-1. Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a critical mediator of inflammation. It functions by cleaving the precursor forms of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their active forms.[1] Furthermore, it cleaves gasdermin D to initiate pyroptosis, a pro-inflammatory form of programmed cell death.[1] Given its central role in the inflammatory cascade, the specific detection and inhibition of caspase-1 are crucial for both basic research and therapeutic development.

This compound is a powerful tool for these purposes. It is a biotinylated analog of the irreversible caspase-1 inhibitor, Ac-YVAD-cmk.[2] The design of this probe is based on the preferred cleavage sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD), which is derived from the processing site within pro-IL-1β.[1] The addition of a chloromethyl ketone (CMK) group results in the irreversible covalent modification of the caspase's active site cysteine residue, while the biotin moiety allows for high-affinity detection and isolation using streptavidin-based techniques.[3]

Mechanism of Action and Specificity

This compound functions as an irreversible, mechanism-based inhibitor. The YVAD tetrapeptide sequence directs the inhibitor to the active site of caspase-1. Once bound, the electrophilic chloromethyl ketone group forms a covalent thioether bond with the cysteine residue in the enzyme's catalytic site, leading to its permanent inactivation.

Quantitative Inhibitor Specificity

The following table summarizes the inhibition constants (Ki) for the parent inhibitor Ac-YVAD-cmk against key inflammatory caspases, demonstrating its high selectivity for caspase-1.

Caspase TargetInhibitorKi (nM)Reference
Caspase-1 Ac-YVAD-cmk0.8 [5]
Caspase-4Ac-YVAD-cmk362[5]
Caspase-5Ac-YVAD-cmk163[5]

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity. A lower Ki value indicates a stronger interaction and more potent inhibition.

Signaling Pathway: Caspase-1 Activation and Inhibition

Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome.[6] Pattern recognition receptors (e.g., NLRP3) sense cellular danger signals, leading to the recruitment of the adaptor protein ASC and pro-caspase-1. This proximity induces the dimerization and auto-proteolytic activation of caspase-1, which can then be intercepted by this compound.

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 sensed by ASC ASC Adaptor NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 (p20/p10 tetramer) ProCasp1->Casp1 auto-activation ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Inhibitor This compound Inhibitor->Casp1 irreversibly inhibits

Caption: Mechanism of caspase-1 activation and inhibition by this compound.

Experimental Protocols

This compound is primarily used as an affinity probe to specifically label and isolate active caspase-1 from complex biological samples like cell lysates or tissue homogenates.

Protocol 1: Affinity Labeling and Pull-Down of Active Caspase-1

This protocol details the procedure for capturing active caspase-1 from cell lysates.

Materials:

  • Cells of interest (e.g., LPS-primed THP-1 macrophages)

  • Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630 or Triton X-100, 10% glycerol, supplemented with protease inhibitor cocktail)

  • This compound (stock solution in DMSO, e.g., 1 mM)

  • Streptavidin-conjugated magnetic or agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer (Laemmli buffer)

  • Microcentrifuge and tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Induce caspase-1 activation in your cell model (e.g., treat LPS-primed THP-1 cells with nigericin).

    • Harvest cells and wash once with cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer for 20-30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Affinity Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

    • Add this compound to the lysate to a final concentration of 10-20 µM.[7] A no-inhibitor or a pan-caspase inhibitor control (e.g., Biotin-VAD-FMK) can be run in parallel.

    • Incubate for 30-60 minutes at 37°C to allow for covalent binding of the probe to active caspases.[7]

  • Streptavidin Pull-Down:

    • Pre-wash the streptavidin beads twice with Lysis Buffer.

    • Add the pre-washed streptavidin beads to the lysate containing the biotinylated caspases.

    • Incubate for 1-2 hours at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads).

    • Discard the supernatant.

    • Wash the beads 3-4 times with 1 mL of cold Wash Buffer. After the final wash, remove as much of the supernatant as possible.

  • Elution and Analysis:

    • Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes at 95°C to elute the bound proteins.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze the captured proteins by Western blot using an antibody specific for the p20 subunit of caspase-1.

Experimental Workflow Diagram

The following diagram illustrates the key steps in using this compound for affinity purification and subsequent identification of active caspase-1.

G start Start: Activated Cell Lysate labeling 1. Affinity Labeling Incubate lysate with This compound (37°C) start->labeling binding Covalent bond forms between This compound and active site of Caspase-1 labeling->binding pulldown 2. Streptavidin Pulldown Add streptavidin beads to capture biotinylated complexes (4°C) binding->pulldown wash 3. Washing Steps Remove non-specifically bound proteins pulldown->wash elute 4. Elution Boil beads in SDS-PAGE buffer wash->elute analysis 5. Analysis by Western Blot Probe with anti-Caspase-1 (p20) antibody elute->analysis end End: Detection of active Caspase-1 analysis->end

Caption: Workflow for active caspase-1 pulldown using this compound.

Conclusion

This compound is a highly selective and indispensable tool for the investigation of caspase-1. Its design, leveraging the specific YVAD recognition motif and an irreversible inhibitory mechanism, allows for the confident detection and isolation of the active form of this key inflammatory enzyme. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies of inflammation, pyroptosis, and associated diseases.

References

Unveiling Caspase-1 Substrates: A Technical Guide to Biotin-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the biotin-tagged irreversible caspase-1 inhibitor, Biotin-YVAD-CMK (Biotin-Tyr-Val-Ala-Asp-chloromethyl ketone), as a powerful tool for the identification and characterization of caspase-1 substrates. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, empowering researchers to effectively utilize this affinity-based probe in their investigations of inflammatory signaling pathways and drug discovery efforts.

Introduction: The Significance of Caspase-1 and its Substrates

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a central role in the innate immune response.[1][2] Its activation is tightly regulated within a multi-protein complex called the inflammasome.[3] Upon activation, caspase-1 is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[4] It also cleaves Gasdermin D to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[4] Given its pivotal role in inflammation, the identification of novel caspase-1 substrates is crucial for a deeper understanding of inflammatory diseases and for the development of targeted therapeutics.

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is based on the caspase-1 cleavage site in pro-IL-1β.[4] YVAD-CMK is a potent and irreversible inhibitor of caspase-1.[4] The addition of a biotin tag to this inhibitor transforms it into a highly specific affinity probe. This allows for the capture and subsequent identification of active caspase-1 and its interacting proteins from complex biological samples.

The Biotin Tag on YVAD-CMK: A Tool for Affinity Purification

The core of this technique lies in the high-affinity interaction between biotin and streptavidin (or its derivatives like avidin and neutravidin). This compound acts as a "bait" molecule. It enters the cell and covalently binds to the active site of caspase-1. This effectively tags the active enzyme with biotin. Subsequently, cell lysates containing the biotin-tagged caspase-1 complexes can be incubated with streptavidin-coated beads. The strong and specific biotin-streptavidin interaction allows for the efficient capture and enrichment of the active caspase-1 along with its bound substrates and interacting partners. These captured proteins can then be eluted and identified using downstream applications such as Western blotting and mass spectrometry.

Quantitative Data

CompoundTargetKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)Notes
Ac-YVAD-CMKCaspase-10.8 nM[5]~200 µM (for inhibition of TRAIL-induced apoptosis)[6]The Ki value represents a direct measure of inhibitor potency against the isolated enzyme. The IC50 value is from a cell-based assay and reflects the concentration needed to inhibit a cellular process, which may not solely depend on caspase-1 activity.
Ac-FLTD-CMKCaspase-1Not Reported46.7 nM[7]A different caspase-1 inhibitor provided for reference.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound. These protocols are generalized and may require optimization based on the specific cell type, experimental conditions, and available equipment.

Affinity Purification of Active Caspase-1 and Interacting Proteins using this compound

This protocol outlines the steps for capturing active caspase-1 and its potential substrates from cell lysates.

Materials:

  • Cells of interest

  • Culture medium and reagents

  • This compound

  • DMSO (for dissolving this compound)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot, or a high concentration of free biotin solution for mass spectrometry)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the appropriate stimulus to induce caspase-1 activation. As a negative control, include an untreated sample.

  • Inhibitor Labeling: Add this compound to the culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically. Incubate for 1-4 hours at 37°C to allow for cell penetration and binding to active caspase-1.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the lysate with unconjugated beads (magnetic or agarose) for 1 hour at 4°C on an end-over-end rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Affinity Capture:

    • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

    • Add the pre-cleared lysate to the equilibrated streptavidin beads.

    • Incubate overnight at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads using a magnetic rack or by centrifugation.

    • Discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and then pellet them. These washing steps are crucial to remove non-specifically bound proteins.

  • Elution:

    • For Western Blot Analysis: Add 2x Laemmli sample buffer directly to the beads and boil for 5-10 minutes at 95-100°C.

    • For Mass Spectrometry Analysis: Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) or by using a denaturing elution buffer compatible with mass spectrometry sample preparation (e.g., 8 M urea).

Western Blot Analysis

Western blotting can be used to confirm the pull-down of active caspase-1 and to detect known or suspected interacting proteins.

Procedure:

  • SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 or a protein of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.

Sample Preparation for Mass Spectrometry

For the unbiased identification of novel caspase-1 substrates, the eluted proteins are analyzed by mass spectrometry.

Procedure:

  • Elution: Elute the captured proteins from the streptavidin beads as described in the affinity purification protocol.

  • In-solution or On-bead Digestion:

    • In-solution digestion: After elution, reduce the disulfide bonds in the proteins with DTT and alkylate the cysteine residues with iodoacetamide. Digest the proteins into peptides using a protease such as trypsin.

    • On-bead digestion: Alternatively, perform the reduction, alkylation, and digestion steps directly on the beads. This can help to reduce background from the streptavidin protein.

  • Peptide Cleanup: Desalt and concentrate the resulting peptides using a C18 spin column or other suitable method to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample. Compare the proteins identified in the this compound pull-down with those from the negative control to identify specific caspase-1 interactors.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical inflammasome activation pathway leading to caspase-1 activation and the subsequent cleavage of its substrates. This compound targets the active form of caspase-1 within this pathway.

Inflammasome_Signaling_Pathway cluster_inflammasome Inflammasome Assembly PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates ASC ASC Adaptor PRR->ASC Recruits Inflammasome Inflammasome Complex Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Active_Casp1->GSDMD Cleaves Biotin_YVAD_CMK This compound Biotin_YVAD_CMK->Active_Casp1 Inhibits & Binds IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical Inflammasome Activation Pathway.

Experimental Workflow

The diagram below outlines the major steps in the experimental workflow for identifying caspase-1 interacting proteins using this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture & Stimulation Labeling 2. Labeling with This compound Cell_Culture->Labeling Lysis 3. Cell Lysis Labeling->Lysis Pull_Down 4. Affinity Pull-Down with Streptavidin Beads Lysis->Pull_Down Wash 5. Washing Pull_Down->Wash Elution 6. Elution Wash->Elution Analysis 7. Downstream Analysis Elution->Analysis Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Caption: this compound Pull-Down Workflow.

Conclusion

This compound is an invaluable tool for researchers investigating the intricate roles of caspase-1 in health and disease. By combining the specificity of a targeted inhibitor with the power of affinity purification, this probe enables the robust identification of direct substrates and interacting partners of active caspase-1. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this technique, paving the way for novel discoveries in the field of inflammation and immunology.

References

The function of the chloromethyl ketone (CMK) group in Biotin-YVAD-CMK.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of the Chloromethyl Ketone (CMK) Group in Biotin-YVAD-CMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a powerful chemical probe used for the specific detection and isolation of active caspase-1 and related inflammatory caspases. Its utility stems from a tripartite structure: a biotin handle for affinity purification, a YVAD tetrapeptide for targeting specificity, and a chloromethyl ketone (CMK) "warhead" for irreversible covalent inhibition. This guide provides a detailed examination of the core functional component of this molecule—the CMK group—elucidating its mechanism of action, its role in creating a stable enzyme-inhibitor complex, and its application in advanced biochemical and cellular assays.

Introduction: The Rise of Activity-Based Probes

The study of enzyme function, particularly proteases, within complex biological systems presents a significant challenge. Traditional methods often measure total enzyme levels, failing to distinguish between the inactive zymogen, the active enzyme, and the inhibitor-bound forms. Activity-based probes (ABPs) have emerged as a critical technology to overcome this limitation. ABPs are small molecules that typically consist of a targeting sequence, a reactive group (or "warhead"), and a reporter tag. They function by covalently binding to the active site of a specific enzyme or enzyme family, allowing for their direct detection, quantification, and isolation. This compound is a classic example of an ABP designed to target active caspase-1.

The Tripartite Structure of this compound

The efficacy of this compound is derived from the distinct function of its three components, which work in concert to provide specificity and utility.

  • The Targeting Moiety (YVAD) : The tetrapeptide sequence, Tyrosine-Valine-Alanine-Aspartic Acid (YVAD), is based on the cleavage site within pro-interleukin-1β (pro-IL-1β), the natural substrate for caspase-1.[1][2] This sequence directs the entire molecule with high selectivity to the active site of caspase-1 (also known as Interleukin-1 Converting Enzyme, or ICE) and, to a lesser extent, the closely related inflammatory caspases-4 and -5.[2][3]

  • The Affinity Tag (Biotin) : Biotin is a B-vitamin that forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[4][5] This interaction is exploited for the detection and purification of biotinylated molecules.[5][6][7] Once this compound has covalently bound to its target caspase, the biotin tag allows for the highly efficient isolation of the enzyme-inhibitor complex from a cell lysate using streptavidin-coated affinity resins.[6][8]

  • The Reactive Moiety (Chloromethyl Ketone) : The CMK group is the functional "warhead" of the inhibitor. It is an electrophilic group that is susceptible to nucleophilic attack by amino acid residues within the enzyme's active site, leading to the formation of a stable, irreversible covalent bond.

The Core Function: Mechanism of Irreversible Inhibition by the CMK Group

The primary function of the chloromethyl ketone group is to serve as an irreversible covalent inhibitor. Caspases are cysteine proteases, meaning they utilize a critical cysteine residue in their active site to perform catalysis. The inhibition mechanism proceeds as follows:

  • Target Recognition : The YVAD peptide portion of the molecule first docks into the substrate-binding pocket of an active caspase-1 enzyme. This specific, non-covalent interaction positions the CMK group in close proximity to the catalytic cysteine residue (Cys-285 in caspase-1).

  • Nucleophilic Attack : The catalytic cysteine, being a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group.

  • Covalent Bond Formation : This attack displaces the chlorine atom as a leaving group and results in the formation of a stable thioether bond between the inhibitor and the enzyme's active site cysteine.[6]

This covalent modification permanently inactivates the enzyme, effectively "trapping" it in a stable complex with the biotinylated probe. This irreversibility is crucial for subsequent downstream applications, as the tag will not dissociate from the enzyme during the stringent washing steps of affinity purification.

G cluster_0 Step 1: Target Recognition cluster_1 Step 2 & 3: Covalent Inhibition caspase_inactive Inactive Caspase-1 (Zymogen) caspase_active Active Caspase-1 (Catalytic Cysteine Exposed) caspase_inactive->caspase_active Activation Signal (e.g., Inflammasome) complex Non-covalent Docking (YVAD binds active site) caspase_active->complex probe This compound probe->complex attack Nucleophilic Attack (Cysteine attacks CMK) complex->attack Positioning of CMK final_complex Irreversible Covalent Complex (Enzyme is 'trapped' and labeled) attack->final_complex Chlorine displaced

Caption: Mechanism of irreversible inhibition by this compound.

Quantitative Analysis of Inhibition

The specificity of YVAD-containing inhibitors for caspase-1 is well-documented. While data for the biotinylated form is sparse, studies on the closely related Ac-YVAD-CMK provide clear quantitative insights into its potency and selectivity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

InhibitorTarget EnzymeParameterValueReference(s)
Ac-YVAD-CMKCaspase-1Ki0.8 nM[3]
Ac-YVAD-CMKCaspase-3Ki>10,000 nM[3]
Ac-YVAD-CMKCaspase-4Ki362 nM[3]
Ac-YVAD-CMKCaspase-5Ki163 nM[3]
Ac-YVAD-CMKTRAIL-induced ApoptosisIC50~100 µM[9]
Ac-YVAD-CHOCaspase-1 (human)Ki0.76 nM[10]

Note: YVAD-CHO is a related reversible inhibitor with an aldehyde warhead, included for comparison.

The data clearly demonstrates that the YVAD sequence provides exquisite selectivity for caspase-1 over other caspases like caspase-3, with a difference in binding affinity of over four orders of magnitude.[3]

Experimental Protocols and Applications

The primary application of this compound is the affinity labeling and subsequent pulldown of active caspases from cell lysates or tissues, allowing researchers to specifically study the activated form of the enzyme.

Detailed Protocol: Affinity Pulldown of Active Caspase-1

This protocol describes a general workflow for isolating active caspase-1.[6][8] Buffers and incubation times may require optimization for specific cell types or experimental conditions.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM DTT)

  • This compound (stock solution in DMSO)

  • Streptavidin-agarose beads or magnetic beads[11]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer)

  • Protease inhibitor cocktail (caspase-inhibitor free)

Procedure:

  • Cell Lysis:

    • Induce caspase-1 activation in your experimental cell population (e.g., via LPS and Nigericin treatment for inflammasome activation). Include a negative control (unstimulated) population.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells by incubating with ice-cold Lysis Buffer for 20-30 minutes on ice.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Affinity Labeling:

    • Determine the protein concentration of the clarified lysate (e.g., via Bradford or BCA assay).

    • Add this compound to the lysate to a final concentration of 10-50 µM. For a negative control, add an equivalent volume of DMSO.

    • Incubate for 1 hour at 37°C to allow for covalent bond formation.

  • Capture of Labeled Caspases:

    • Pre-wash the required volume of streptavidin beads with Lysis Buffer.

    • Add the pre-washed streptavidin beads to the labeled lysate.

    • Incubate for 1-2 hours at 4°C on a rotator to allow for the capture of biotinylated complexes.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant.

    • Wash the beads 3-5 times with a high volume of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze the captured proteins via Western blotting using an antibody specific for caspase-1. The active p20 subunit should be readily detectable in the sample from stimulated cells.

G cluster_workflow Experimental Workflow: Affinity Pulldown start Induce Caspase-1 Activation in Cell Culture lysis Prepare Cell Lysate start->lysis labeling Incubate Lysate with This compound lysis->labeling capture Add Streptavidin Beads to Capture Labeled Caspase labeling->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Captured Proteins from Beads wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end Identify Active Caspase-1 analysis->end

Caption: Workflow for detecting active caspases using this compound.

Associated Signaling Pathway: The Inflammasome

This compound is an invaluable tool for studying the inflammasome signaling pathway. Inflammasomes are multi-protein complexes that assemble in response to pathogenic and sterile danger signals. A key outcome of their assembly is the proximity-induced auto-activation of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D to induce a form of inflammatory cell death called pyroptosis.[2] By using this compound, researchers can specifically inhibit caspase-1 activity and pulldown the active enzyme to confirm its activation downstream of inflammasome assembly.[12]

G cluster_pathway NLRP3 Inflammasome Pathway damps Danger Signals (e.g., Nigericin, ATP) nlrp3 NLRP3 Sensor damps->nlrp3 Activates asc ASC Adaptor nlrp3->asc Recruits inflammasome Assembled Inflammasome nlrp3->inflammasome pro_casp1 Pro-Caspase-1 asc->pro_casp1 Recruits asc->inflammasome pro_casp1->inflammasome active_casp1 Active Caspase-1 inflammasome->active_casp1 Auto-activation pro_il1b Pro-IL-1β active_casp1->pro_il1b Cleaves pyroptosis Pyroptosis (Cell Death) active_casp1->pyroptosis Induces via Gasdermin D il1b Mature IL-1β (Pro-inflammatory) pro_il1b->il1b inhibitor This compound inhibitor->active_casp1 Irreversibly Inhibits

Caption: Inhibition of the inflammasome pathway by this compound.

Conclusion

The chloromethyl ketone group is the critical reactive component of the this compound activity-based probe. Its ability to form a stable, irreversible covalent bond with the active site cysteine of caspase-1 transforms the molecule from a simple inhibitor into a robust tool for biochemical investigation. By permanently "tagging" active enzymes, the CMK group enables researchers to move beyond measuring expression levels and instead directly isolate and identify the functionally active caspase population within a complex biological sample, providing crucial insights into inflammatory signaling pathways and disease states.

References

Biotin-YVAD-CMK: A Technical Guide to its Preliminary Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a highly specific, irreversible inhibitor of caspase-1, a key enzyme in inflammatory and apoptotic pathways. This technical guide provides an in-depth overview of its core applications, mechanism of action, and associated experimental protocols. The unique combination of a biotin tag, a caspase-1 specific peptide sequence (YVAD), and an irreversible inhibitory chloromethyl ketone (CMK) group makes this compound a versatile tool for studying the intricate roles of caspase-1 in cellular processes. Its applications span from elucidating inflammatory signaling cascades to identifying potential therapeutic targets in neurodegenerative and inflammatory diseases.

Mechanism of Action

This compound's functionality is derived from its three key components:

  • YVAD (Tyrosine-Valine-Alanine-Aspartic Acid): This tetrapeptide sequence mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. This specificity ensures that the inhibitor selectively targets caspase-1.

  • CMK (Chloromethyl Ketone): This reactive group forms a covalent, irreversible bond with the cysteine residue in the active site of caspase-1, effectively inactivating the enzyme.

  • Biotin: This vitamin tag has an exceptionally high affinity for streptavidin. This property allows for the detection, affinity purification, and isolation of active caspase-1 from complex biological samples.

The primary molecular target of this compound is active caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). Caspase-1 is a cysteine protease that plays a central role in the innate immune response. Its activation is a critical step in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and in the induction of a pro-inflammatory form of programmed cell death called pyroptosis.

Core Research Applications

The unique properties of this compound lend it to a variety of research applications:

  • Identification and Isolation of Active Caspase-1: The biotin tag facilitates the specific capture of active caspase-1 from cell lysates or tissues using streptavidin-coated beads. This allows for the downstream analysis of the active enzyme, including its quantification and identification by Western blotting.[1]

  • Inhibition of Inflammatory Responses: By irreversibly inhibiting caspase-1, this compound can be used to block the production of mature IL-1β and IL-18, thereby mitigating inflammatory responses in cell culture and in vivo models. This is particularly relevant for studying diseases with a strong inflammatory component.

  • Neuroprotection Studies: Caspase-1 activation is implicated in neuronal cell death following ischemic events and in neurodegenerative diseases.[2][3][4] this compound and similar caspase-1 inhibitors have been shown to rescue neuronal cells from cell death induced by oxidative stress and oxygen/glucose deprivation, highlighting their potential as neuroprotective agents.[5] Studies have demonstrated that caspase-1 inhibition can reduce infarct volume in models of cerebral ischemia.[6]

  • Investigation of Apoptosis and Pyroptosis: Caspase-1 is a key mediator of pyroptosis. This compound can be used to dissect the molecular mechanisms of this inflammatory cell death pathway and to differentiate it from other forms of programmed cell death like apoptosis.

Quantitative Data

InhibitorTargetKi (nM)Inhibition TypeReference
Ac-YVAD-CHOHuman Caspase-10.76Reversible[7]
Ac-YVAD-CHOMouse Caspase-13.0Reversible[7]

Signaling Pathways

Caspase-1 Activation via the Inflammasome

Caspase-1 is typically activated through the assembly of a multi-protein complex called the inflammasome.[8][9][10] This complex forms in response to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The core components of the inflammasome are a sensor protein (e.g., NLRP3, AIM2, NLRC4), an adaptor protein (ASC), and pro-caspase-1. The assembly of the inflammasome leads to the proximity-induced auto-activation of caspase-1.

G cluster_0 Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (NLRP3, AIM2, NLRC4) PAMPs_DAMPs->Sensor Sensed by ASC ASC Adaptor Sensor->ASC Recruits Inflammasome Inflammasome Assembly Sensor->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Auto-activation

Caspase-1 activation through inflammasome assembly.
Downstream Effects of Caspase-1 Activation and Inhibition by this compound

Once activated, caspase-1 cleaves its substrates, leading to pro-inflammatory outcomes. This compound intervenes by irreversibly binding to active caspase-1, thereby blocking these downstream events.

G Active_Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleaves Biotin_YVAD_CMK This compound Biotin_YVAD_CMK->Active_Casp1 Irreversibly Inhibits Mature_IL1b Mature IL-1β Pro_IL1b->Mature_IL1b Mature_IL18 Mature IL-18 Pro_IL18->Mature_IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Inflammation Inflammation Mature_IL1b->Inflammation Mature_IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Downstream effects of Caspase-1 and its inhibition.

Experimental Protocols

Affinity Purification of Active Caspase-1 using this compound

This protocol outlines the general steps for isolating active caspase-1 from cell lysates. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

  • This compound (resuspended in DMSO)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis:

    • Induce caspase-1 activation in your cell or tissue model.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Labeling with this compound:

    • Determine the protein concentration of the cell lysate.

    • Add this compound to the lysate at a final concentration of 10-25 µM.

    • Incubate at 37°C for 1 hour to allow for covalent binding to active caspase-1.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads by washing three times with lysis buffer.

    • Add the equilibrated beads to the this compound-labeled lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation at 500 x g for 5 minutes.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-caspase-1 antibody.

Experimental Workflow for Affinity Purification

G Start Induce Caspase-1 Activation Lysis Cell Lysis Start->Lysis Labeling Label with this compound Lysis->Labeling Incubation Incubate with Streptavidin Beads Labeling->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis SDS-PAGE & Western Blot Elution->Analysis

Workflow for affinity purification of active Caspase-1.

Conclusion

This compound is a powerful and versatile tool for the study of caspase-1 biology. Its high specificity and irreversible mode of action, combined with the utility of the biotin tag for affinity-based applications, make it an invaluable reagent for researchers in immunology, neurobiology, and drug discovery. The protocols and pathways described in this guide provide a solid foundation for the effective application of this compound in elucidating the complex roles of caspase-1 in health and disease.

References

Methodological & Application

Using Biotin-YVAD-CMK in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a potent and irreversible inhibitor of caspase-1, a key enzyme in the inflammatory process. This reagent is an invaluable tool for studying the activation of the inflammasome, a multiprotein complex that, once assembled, triggers the activation of caspase-1. The YVAD (Tyrosine-Valine-Alanine-Aspartic acid) sequence mimics the cleavage site of pro-interleukin-1β (pro-IL-1β) by caspase-1. The biotin tag allows for the affinity-based purification and detection of active caspase-1 from cell lysates, making it a crucial reagent for researchers investigating inflammatory diseases, apoptosis, and pyroptosis. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound is a cell-permeable peptide that specifically targets the active site of caspase-1. The chloromethylketone (CMK) group forms a covalent bond with the catalytic cysteine residue of active caspase-1, leading to its irreversible inhibition. The biotin moiety allows for the subsequent detection and isolation of the inhibitor-bound active enzyme using streptavidin- or avidin-conjugated reagents. While highly selective for caspase-1, it's important to note that at higher concentrations, some cross-reactivity with other caspases, such as caspases 3, 6 and 7, may occur, although with much lower affinity.

Quantitative Data Summary

The following table summarizes key quantitative data for YVAD-based caspase-1 inhibitors. It is important to note that the affinity and inhibitory concentrations can vary between the biotinylated and non-biotinylated forms.

ParameterValueCompoundNotes
Ki (Inhibition constant) 0.8 nMAc-YVAD-cmkFor human caspase-1. The Ki for caspase-3 is >10,000 nM, indicating high selectivity.[1]
Working Concentration 0.1–30 µg/mlAc-YVAD-cmkFor general inhibition in cell culture assays.[1]
Working Concentration 10-50 µMBiotinylated Caspase InhibitorsFor labeling active caspases in intact cells or cell lysates for pull-down experiments.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental application of this compound, the following diagrams are provided.

G cluster_0 Cellular Exterior cluster_1 Cytosol PAMPs PAMPs/DAMPs TLR TLR/NLR PAMPs->TLR Signal 1: Priming NLRP3 NLRP3 Inflammasome (inactive) PAMPs->NLRP3 Signal 2: Activation NFkB NF-κB Signaling TLR->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Transcription NFkB->NLRP3 Transcription Active_Inflammasome Active Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3->Active_Inflammasome ASC ASC ASC->Active_Inflammasome Pro_Casp1 Pro-Caspase-1 (inactive) Pro_Casp1->Active_Inflammasome Active_Casp1 Active Caspase-1 Active_Inflammasome->Active_Casp1 Autocatalytic Cleavage IL1b Mature IL-1β (active) Active_Casp1->IL1b Cleavage Pyroptosis Pyroptosis Active_Casp1->Pyroptosis Inhibited_Casp1 Inactive Caspase-1 (this compound bound) Biotin_YVAD This compound Biotin_YVAD->Active_Casp1 Irreversible Inhibition G start Start: Cell Culture with Inflammasome Activator harvest Harvest Cells and Prepare Lysate (or use intact cells) start->harvest incubate Incubate with this compound harvest->incubate streptavidin Add Streptavidin-coated Beads incubate->streptavidin pulldown Incubate to Allow Binding (Pull-down) streptavidin->pulldown wash Wash Beads to Remove Unbound Proteins pulldown->wash elute Elute Bound Proteins (e.g., by boiling in sample buffer) wash->elute analysis Analyze Eluate by Western Blot elute->analysis end End: Identification of Active Caspase-1 analysis->end

References

Application Notes and Protocols for Biotin-YVAD-CMK Pull-Down Assay of Active Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity. Its activation is a key event in the formation of the inflammasome, a multi-protein complex that responds to pathogenic and endogenous danger signals. Once activated, caspase-1 cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of programmed cell death known as pyroptosis. Given its pivotal role in inflammation, the study of active caspase-1 is of great interest in both basic research and for the development of novel therapeutics for a range of inflammatory diseases.

The Biotin-YVAD-CMK pull-down assay is a powerful technique to specifically isolate and identify active caspase-1 from complex biological samples. This method utilizes a biotinylated, irreversible inhibitor of caspase-1, Biotin-Tyr-Val-Ala-Asp-chloromethyl ketone (this compound). The YVAD sequence is a preferred recognition motif for caspase-1, and the CMK group forms a covalent bond with the active site of the enzyme. The biotin tag allows for the efficient capture of the inhibitor-bound active caspase-1 using streptavidin-conjugated beads. This enrichment enables the subsequent detection and quantification of the active enzyme by methods such as Western blotting or mass spectrometry.

These application notes provide a detailed protocol for the this compound pull-down assay, along with guidance on data interpretation and visualization of the underlying biological pathways and experimental procedures.

Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation

The activation of caspase-1 is tightly regulated and typically occurs on a large protein complex called the inflammasome. The formation of the inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated upregulation of inactive pro-caspase-1 and pro-IL-1β. A second signal, triggered by a variety of stimuli including ion fluxes, reactive oxygen species (ROS), and lysosomal damage, leads to the assembly of the inflammasome complex. This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome facilitates their auto-cleavage and activation. The this compound pull-down assay specifically targets the resulting active form of caspase-1.[1][2][3][4][5][6]

G Inflammasome-Mediated Caspase-1 Activation Pathway PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR Signal 1 NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β Transcription NFkB->Pro_IL1B Pro_Casp1 Pro-Caspase-1 Transcription NFkB->Pro_Casp1 Inflammasome Inflammasome Assembly Pro_Casp1->Inflammasome Signal2 Signal 2 (e.g., K+ efflux, ROS) NLRP3 NLRP3 Signal2->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment NLRP3->Inflammasome ASC->Pro_Casp1 Recruitment ASC->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Auto-activation Biotin_YVAD This compound Active_Casp1->Biotin_YVAD Covalent Binding PullDown Pull-Down Target Active_Casp1->PullDown Biotin_YVAD->PullDown

Caption: Inflammasome signaling cascade leading to active caspase-1.

Experimental Workflow: this compound Pull-Down Assay

The experimental workflow for the this compound pull-down assay involves several key steps. First, cells are lysed to release intracellular proteins, including active caspase-1. The cell lysate is then incubated with this compound to allow for the specific and covalent labeling of the active enzyme. Following the labeling step, streptavidin-coated beads are added to the lysate to capture the biotin-labeled active caspase-1. The beads are then washed to remove non-specifically bound proteins. Finally, the captured proteins are eluted from the beads and analyzed by downstream applications such as Western blotting or mass spectrometry.

G This compound Pull-Down Assay Workflow Cell_Culture 1. Cell Culture & Stimulation Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Incubation 3. Incubation with This compound Lysate->Incubation Labeled_Lysate Labeled Lysate Incubation->Labeled_Lysate Capture 4. Capture with Streptavidin Beads Labeled_Lysate->Capture Beads Bead-Protein Complex Capture->Beads Wash 5. Washing Steps Beads->Wash Washed_Beads Washed Beads Wash->Washed_Beads Elution 6. Elution Washed_Beads->Elution Eluate Eluted Proteins Elution->Eluate Analysis 7. Downstream Analysis (Western Blot / Mass Spec) Eluate->Analysis

Caption: Step-by-step workflow of the pull-down assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

  • This compound (caspase-1 inhibitor)[7]

  • Streptavidin-agarose beads or magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer)

  • Dithiothreitol (DTT) or β-mercaptoethanol

  • Antibodies for Western blotting (e.g., anti-caspase-1)

  • Tissue culture reagents

  • Refrigerated centrifuge

  • End-over-end rotator

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with appropriate stimuli to induce caspase-1 activation (e.g., LPS followed by nigericin or ATP for inflammasome activation). Include appropriate negative controls (e.g., untreated cells, cells treated with a pan-caspase inhibitor).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer. The volume of lysis buffer should be optimized based on the number of cells.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Labeling of Active Caspase-1:

    • Dilute this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 1-10 mM.

    • Add this compound to the cell lysate to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Incubate the lysate with the inhibitor for 1-2 hours at 37°C with gentle rotation.[8]

  • Capture of Biotinylated Proteins:

    • While the labeling reaction is incubating, prepare the streptavidin beads. Wash the beads 2-3 times with wash buffer to remove any preservatives.

    • Add the pre-washed streptavidin beads to the labeled cell lysate. The amount of beads will depend on their binding capacity and the amount of protein in the lysate.

    • Incubate for 1-2 hours at 4°C on an end-over-end rotator.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand if using magnetic beads.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with an excess volume of wash buffer. With each wash, resuspend the beads and then pellet them. These washing steps are crucial to minimize non-specific binding.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 2x SDS-PAGE sample buffer containing a reducing agent (DTT or β-mercaptoethanol) directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the captured proteins and denature them for electrophoresis.

    • Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an antibody specific for caspase-1.

    • For a more comprehensive analysis, the eluted proteins can be identified and quantified using mass spectrometry.

Data Presentation

Quantitative data from the this compound pull-down assay is typically obtained by densitometric analysis of Western blot bands or from the spectral counts or peak intensities in a mass spectrometry experiment. The data should be summarized in a clear and structured table to allow for easy comparison between different experimental conditions.

Table 1: Quantification of Active Caspase-1 Levels by Western Blot Densitometry

Treatment GroupReplicate 1 (Relative Band Intensity)Replicate 2 (Relative Band Intensity)Replicate 3 (Relative Band Intensity)Mean Relative IntensityStandard Deviation
Control (Untreated) 1.01.10.91.00.1
LPS (1 µg/mL) 1.51.71.41.530.15
LPS + Nigericin (10 µM) 8.29.18.58.60.46
LPS + Nigericin + YVAD-CMK (50 µM) 1.21.41.11.230.15

Note: The relative band intensity is normalized to the control group. This table is an example, and the actual data will vary depending on the experiment.

Table 2: Top 5 Proteins Identified by Mass Spectrometry in the Pull-Down Eluate from LPS + Nigericin Treated Cells

RankProtein NameGene NameUniProt AccessionSpectral CountsFold Change vs. Control
1Caspase-1CASP1P2946615215.8
2Apoptosis-associated speck-like protein containing a CARDPYCARDQ9ULZ3455.2
3Heat shock protein 90HSP90AA1P07900281.5
4Actin, cytoplasmic 1ACTBP60709251.1
5Tubulin beta chainTUBBP07437211.2

Note: This table is a representative example. The presence of other proteins may indicate non-specific binding or interaction partners.

Conclusion

The this compound pull-down assay is a specific and sensitive method for the enrichment and analysis of active caspase-1. This technique is invaluable for researchers studying inflammasome biology and for professionals in drug development targeting inflammatory pathways. The detailed protocol and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation and interpretation of this powerful assay. Careful optimization of the protocol for specific experimental systems is recommended to ensure high-quality and reproducible results.

References

Application Notes and Protocols for Western Blot Detection of Biotnylated Caspase-1 using Biotin-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a key mediator of inflammation, is activated within multi-protein complexes known as inflammasomes.[1][2] This activation involves the autocatalytic cleavage of the inactive pro-caspase-1 (approximately 45-50 kDa) into its active p20 and p10 subunits.[2][3][4] The tetrapeptide Biotin-Tyr-Val-Ala-Asp-chloromethylketone (Biotin-YVAD-CMK) is a specific and irreversible inhibitor of caspase-1.[5] The biotin moiety allows for the specific detection and affinity purification of the active form of caspase-1, making it a valuable tool for studying inflammasome activation and for screening potential inhibitors.

These application notes provide a detailed protocol for the affinity labeling of active caspase-1 in cell lysates using this compound, followed by enrichment using streptavidin beads and subsequent detection by Western blot.

Data Presentation

Table 1: Reagent Concentrations for Caspase-1 Labeling and Pulldown

ReagentStock ConcentrationWorking ConcentrationPurpose
This compound1 mM in DMSO10-20 µMAffinity labeling of active caspase-1
Cell Lysate1-2 mg/mL total proteinN/ASource of active caspase-1
Streptavidin-Agarose Beads50% slurry30 µL of slurry per sampleCapture of biotinylated caspase-1
Lysis BufferSee Protocol 2.2N/ACell lysis and protein extraction
Wash BufferSee Protocol 2.4N/ARemoval of non-specific binding
Elution Buffer2X SDS-PAGE Sample BufferN/AElution of bound proteins

Table 2: Antibody Dilutions for Western Blotting

AntibodyHost SpeciesSupplier (Example)Recommended DilutionTarget Protein
Anti-Caspase-1 (for pro- and cleaved forms)RabbitCell Signaling Technology (#2225)1:1000Pro-caspase-1 (~45-50 kDa) and p20 subunit (~20 kDa)
Anti-Caspase-1 (cleaved p20 specific)RabbitNovus Biologicals (NBP3-13233)1:1000Cleaved p20 subunit (~20 kDa)
Streptavidin-HRPN/AThermo Fisher Scientific1:5000 - 1:20000Biotinylated proteins
Anti-Rabbit IgG-HRPGoatBio-Rad1:2000 - 1:5000Primary rabbit antibodies

Experimental Protocols

Protocol 1: Induction of Caspase-1 Activation in Cell Culture

This protocol provides a general guideline for inducing caspase-1 activation in macrophage-like cell lines (e.g., THP-1). Optimization may be required for other cell types.

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Priming (Signal 1): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. Replace the media with fresh media and rest the cells for 24 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate pro-caspase-1 expression.

  • Activation (Signal 2): Stimulate the primed cells with an appropriate inflammasome activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Harvesting: Collect the cell culture supernatant (which will contain secreted active caspase-1) and lyse the cells for subsequent analysis.

Protocol 2: Affinity Labeling and Pulldown of Active Caspase-1
  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).

    • Incubate on ice for 15 minutes.

    • Homogenize the lysate by passing it through a 27-gauge needle several times.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Affinity Labeling with this compound:

    • To 100-500 µg of protein lysate, add this compound to a final concentration of 10-20 µM.

    • Incubate at 37°C for 1 hour with gentle agitation.

  • Streptavidin Pulldown:

    • Equilibrate streptavidin-agarose beads by washing them three times with lysis buffer.

    • Add 30 µL of the 50% bead slurry to the biotin-labeled lysate.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation at 500 x g for 2 minutes.

    • Remove the supernatant.

    • Wash the beads three times with 1 mL of wash buffer (e.g., lysis buffer containing 150 mM NaCl).

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the biotinylated proteins.

    • Centrifuge to pellet the beads and collect the supernatant for Western blot analysis.

Protocol 3: Western Blot Analysis
  • SDS-PAGE: Load the eluted samples onto a 12-15% polyacrylamide gel. Include a lane with the input lysate (20-30 µg) as a control.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-caspase-1) diluted in blocking buffer overnight at 4°C. To specifically detect the biotinylated caspase-1, use Streptavidin-HRP.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizations

Caspase1_Activation_Pathway cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 2 ASC ASC Adaptor PRR->ASC Recruitment Pro_Casp1 Pro-Caspase-1 (p45) ASC->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 (p20/p10) Pro_Casp1->Active_Casp1 Autocleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Active_Casp1->Pro_GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 activation pathway via the inflammasome.

Experimental_Workflow Cell_Treatment 1. Cell Treatment (LPS + Activator) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Affinity_Labeling 3. Affinity Labeling (this compound) Cell_Lysis->Affinity_Labeling Streptavidin_Pulldown 4. Streptavidin Pulldown Affinity_Labeling->Streptavidin_Pulldown Elution 5. Elution Streptavidin_Pulldown->Elution Western_Blot 6. Western Blot (Detect with Streptavidin-HRP or Anti-Caspase-1) Elution->Western_Blot

Caption: Experimental workflow for detecting biotinylated caspase-1.

References

In vivo Administration and Dosage of Biotin-YVAD-CMK: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-YVAD-CMK is a potent, irreversible inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1] Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] It also cleaves Gasdermin D (GSDMD), leading to pyroptosis, a form of pro-inflammatory cell death.[1] The YVAD (tyrosine-valine-alanine-aspartic acid) tetrapeptide sequence mimics the cleavage site in pro-IL-1β, allowing the chloromethyl ketone (CMK) group to irreversibly bind to and inhibit the enzyme. The biotin moiety serves as a valuable tag for experimental applications such as pull-down assays and visualization. This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, primarily based on studies using the closely related compound, Ac-YVAD-CMK.

Mechanism of Action

This compound targets and inhibits caspase-1, thereby blocking the maturation and secretion of IL-1β and IL-18, and preventing pyroptosis. This inhibitory action can ameliorate inflammatory responses in various pathological conditions.

cluster_inflammasome Inflammasome Activation cluster_downstream Downstream Effects Pro-caspase-1 Pro-caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-caspase-1->Caspase-1 (active) NLRP3 NLRP3 ASC ASC NLRP3->ASC ASC->Pro-caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1 (active)->Pro-IL-1β cleavage Pro-IL-18 Pro-IL-18 Caspase-1 (active)->Pro-IL-18 cleavage GSDMD GSDMD Caspase-1 (active)->GSDMD cleavage IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) GSDMD-N (pore formation) GSDMD-N (pore formation) GSDMD->GSDMD-N (pore formation) Pyroptosis Pyroptosis GSDMD-N (pore formation)->Pyroptosis This compound This compound This compound->Caspase-1 (active) inhibition

Figure 1: Signaling pathway of caspase-1 inhibition by this compound.

Data Presentation: In vivo Studies with Ac-YVAD-CMK

The following tables summarize quantitative data from in vivo studies using the non-biotinylated analog, Ac-YVAD-CMK. These data can serve as a starting point for designing experiments with this compound, though dose-response studies for the biotinylated compound are recommended.

Animal ModelDisease ModelAdministration RouteDosageVehicleKey FindingsReference
RatPermanent Middle Cerebral Artery OcclusionIntracerebroventricular300 ng/ratNot SpecifiedReduced infarct volume, apoptosis, and pro-inflammatory cytokines.[2]
MouseIntracerebral HemorrhageIntracerebroventricular400 ng/mouse0.1% DMSO in PBSReduced caspase-1 activation and IL-1β production.[3]
MouseCollagenase-induced Intracerebral HemorrhageIntracerebroventricularHigh-dose (not specified)Not SpecifiedReduced brain edema and improved neurological function.[4]
ParameterControl GroupAc-YVAD-CMK Treated GroupTime PointReference
Infarct Volume (% of hemisphere)41.1 ± 2.3%26.5 ± 2.1%24 hours[2]
Caspase-1 Activity (% of control)100 ± 20.3%3.4 ± 10.4%24 hours[2]
Caspase-3 Activity (% of control)100 ± 30.3%13.2 ± 9.5%24 hours[2]
Apoptosis (Nucleosome quantitation, % of control)100 ± 11.8%47 ± 5.9%24 hours[2]
IL-1β Brain Levels (% of control)Not Specified39.5 ± 23.7% reduction24 hours[2]
TNF-α Brain Levels (% of control)Not Specified51.9 ± 10.3% reduction24 hours[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of YVAD-CMK compounds.

Preparation of this compound for In vivo Administration

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • Dissolve this compound in DMSO to create a stock solution. A common concentration for the related Ac-YVAD-cmk is high enough to allow for subsequent dilution.[3]

  • Further dilute the stock solution with sterile PBS to the final desired concentration for injection.

  • A final DMSO concentration of 0.1% is often used for in vivo injections to minimize toxicity.[3]

  • For example, to prepare a 400 ng/µL solution, dissolve the required amount of this compound in a volume of DMSO that will result in a 0.1% final concentration after dilution with PBS.[3]

Intracerebroventricular (ICV) Injection in Mice

Materials:

  • Anesthetized mouse

  • Stereotaxic apparatus

  • Hamilton syringe

  • Prepared this compound solution

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic agent and mount it on a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma.

  • Drill a small burr hole at the desired coordinates for the lateral ventricle. A common site is 1 mm lateral to the bregma.[3]

  • Slowly lower the Hamilton syringe needle to the target depth (e.g., 2.5 mm ventral to the bregma).[3]

  • Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL over several minutes).

  • After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

  • Suture the scalp incision and monitor the animal during recovery.

Start Start Prepare this compound solution Prepare this compound solution Start->Prepare this compound solution Anesthetize and mount mouse Anesthetize and mount mouse Prepare this compound solution->Anesthetize and mount mouse Expose skull and identify bregma Expose skull and identify bregma Anesthetize and mount mouse->Expose skull and identify bregma Drill burr hole Drill burr hole Expose skull and identify bregma->Drill burr hole Lower syringe to target Lower syringe to target Drill burr hole->Lower syringe to target Infuse inhibitor Infuse inhibitor Lower syringe to target->Infuse inhibitor Retract syringe and suture Retract syringe and suture Infuse inhibitor->Retract syringe and suture End End Retract syringe and suture->End

Figure 2: Experimental workflow for ICV injection of this compound.

Considerations for Using this compound

  • Dose-Response: The provided dosages are based on Ac-YVAD-CMK. It is crucial to perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental conditions.

  • Vehicle Control: Always include a vehicle control group that receives an injection of the same solution without the inhibitor (e.g., 0.1% DMSO in PBS) to account for any effects of the vehicle or the injection procedure itself.[3]

  • Timing of Administration: The timing of inhibitor administration relative to the induction of the pathological condition is critical. In the cited studies, Ac-YVAD-CMK was administered shortly before or after the insult.[2][4]

  • Biotin Considerations: High doses of biotin may have independent biological effects.[5][6][7][8] While the amount of biotin in a typical dose of this compound is likely low, it is a factor to consider, especially in chronic studies.

  • Stability: Prepare solutions fresh before use and store stock solutions as recommended by the manufacturer, typically at -20°C in DMSO.[9]

Conclusion

This compound is a valuable tool for studying the role of caspase-1 in vivo. By leveraging the established protocols for the similar compound Ac-YVAD-CMK, researchers can design and implement robust experiments. Careful consideration of dosage, timing, and appropriate controls will ensure the generation of reliable and reproducible data. The biotin tag offers additional experimental possibilities for tracking the inhibitor and its targets.

References

Application Notes and Protocols for Immunoprecipitation of Caspase-1 with Biotin-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1] As a key mediator of inflammation, caspase-1 is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1] The activation of caspase-1 itself is a tightly regulated process, primarily occurring within large multi-protein complexes called inflammasomes.[1][2] Given its pivotal role in inflammation, the study of caspase-1 activity and its interacting partners is of great interest in understanding various inflammatory diseases and for the development of novel therapeutics.

These application notes provide a detailed protocol for the immunoprecipitation of active caspase-1 from cell lysates using Biotin-YVAD-CMK, a potent and irreversible inhibitor of caspase-1.[3][4] The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, conferring high selectivity for caspase-1.[4] The biotin moiety allows for the efficient capture of the caspase-1-inhibitor complex using streptavidin-conjugated beads. This method is invaluable for isolating active caspase-1 to identify its interacting partners, study its post-translational modifications, and assess its activation status in various experimental conditions.

Data Presentation

The selectivity of YVAD-based inhibitors for caspase-1 is a key feature of this application. The following table summarizes the inhibitory constants (Ki) of the non-biotinylated analog Ac-YVAD-CMK against various human caspases, highlighting its strong preference for caspase-1.

Caspase TargetInhibitory Constant (Ki)Selectivity (Fold difference vs. Caspase-1)
Caspase-1 0.8 nM [3]1
Caspase-4Weak inhibitor[4]Not specified
Caspase-5Weak inhibitor[4]Not specified

Signaling Pathway

Caspase-1 Activation via the Inflammasome

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[5] Its activation is primarily mediated by the assembly of inflammasomes, which are intracellular multi-protein platforms that respond to pathogenic and endogenous danger signals.[2][6] A common pathway involves a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[2] Upon activation, the sensor protein oligomerizes and recruits ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced dimerization and auto-proteolytic activation.[2] Active caspase-1 then cleaves its downstream targets, including pro-IL-1β and pro-IL-18, initiating a pro-inflammatory cascade.[7]

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs PAMPs/DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Dimerization & Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

Caspase-1 Inflammasome Activation Pathway

Experimental Protocols

Immunoprecipitation of Active Caspase-1 using this compound

This protocol is adapted from methodologies for the affinity purification of active caspases using biotinylated inhibitors.[8][9]

Materials:

  • Cells of interest (e.g., macrophages, monocytes)

  • Stimulus for inflammasome activation (e.g., LPS, ATP, Nigericin)

  • This compound (or Biotin-YVAD(OMe)-FMK)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis Buffer (e.g., CHAPS-based buffer: 50 mM HEPES pH 7.4, 0.1% CHAPS, 5 mM DTT, 1 mM EDTA)

  • Wash Buffer (e.g., Lysis buffer with 150 mM NaCl)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

  • Protease and phosphatase inhibitor cocktails

  • Phosphate Buffered Saline (PBS)

  • Anti-Caspase-1 antibody (for Western Blot detection)

  • Appropriate secondary antibody

Experimental Workflow:

G start Start cell_culture 1. Cell Culture & Stimulation start->cell_culture lysis 2. Cell Lysis cell_culture->lysis incubation 3. Incubation with This compound lysis->incubation capture 4. Capture with Streptavidin Beads incubation->capture wash 5. Washing Steps capture->wash elution 6. Elution wash->elution analysis 7. Downstream Analysis (e.g., Western Blot) elution->analysis end End analysis->end

Immunoprecipitation Workflow

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to the desired density.

    • Treat cells with the appropriate stimulus to induce caspase-1 activation. Include a negative control of unstimulated cells. The optimal stimulation time should be determined empirically.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. The volume of lysis buffer will depend on the cell number.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.

  • Incubation with this compound:

    • Determine the protein concentration of the cell lysate.

    • To a defined amount of cell lysate (e.g., 500 µg - 1 mg), add this compound to a final concentration of 10-20 µM.

    • Incubate at 37°C for 1 hour with gentle rotation to allow the inhibitor to covalently bind to active caspase-1.

  • Capture of Biotinylated Caspase-1:

    • Pre-wash the streptavidin beads with Lysis Buffer according to the manufacturer's instructions.

    • Add the pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing Steps:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. Each wash should consist of resuspending the beads in buffer followed by pelleting and removal of the supernatant.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the captured proteins by resuspending the beads in 2x SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads.

    • Pellet the beads by centrifugation, and the supernatant containing the immunoprecipitated proteins is ready for analysis.

  • Downstream Analysis:

    • The eluted samples can be analyzed by Western blotting using an anti-caspase-1 antibody to detect the p20 or p10 subunits of active caspase-1. Other downstream applications include mass spectrometry to identify interacting proteins.

Controls:

  • Negative Control: Perform the immunoprecipitation procedure on lysates from unstimulated cells to ensure that the pull-down is specific to activated caspase-1.

  • Bead Control: Incubate cell lysate with streptavidin beads alone (without this compound) to check for non-specific binding to the beads.

  • Input Control: Reserve a small fraction of the cell lysate before the immunoprecipitation step to analyze the total levels of caspase-1 by Western blot.

Troubleshooting

IssuePossible CauseSuggestion
No or weak caspase-1 signal in the eluate Inefficient cell stimulation.Optimize the concentration and duration of the stimulus.
Insufficient amount of active caspase-1 in the lysate.Increase the amount of starting cell lysate.
Inefficient binding of this compound.Ensure the incubation at 37°C is performed for at least 1 hour.
High background in the eluate Insufficient washing.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt concentration).
Non-specific binding to beads.Pre-clear the lysate with streptavidin beads before adding this compound.

Conclusion

The immunoprecipitation of active caspase-1 using this compound is a powerful technique for the selective isolation and study of this key inflammatory enzyme. The high selectivity of the YVAD peptide for caspase-1, combined with the strong biotin-streptavidin interaction, allows for a clean and efficient pull-down from complex cellular lysates. This methodology provides a valuable tool for researchers investigating the role of caspase-1 in health and disease, and for the development of targeted anti-inflammatory therapies.

References

Visualizing Active Caspase-1: Application Notes and Protocols for Microscopy of Biotin-YVAD-CMK Labeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the visualization of cells labeled with Biotin-YVAD-CMK, a potent and irreversible inhibitor of caspase-1. Active caspase-1 is a key mediator of inflammatory signaling and pyroptotic cell death. The ability to visualize its activity at a single-cell level is crucial for research in immunology, oncology, and neurodegenerative diseases. This guide outlines methodologies for fluorescence, confocal, and electron microscopy, enabling researchers to effectively image and quantify caspase-1 activation.

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response.[1][2] Its activation within multi-protein complexes called inflammasomes triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and initiates a lytic form of programmed cell death termed pyroptosis.[3][4] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases and cancers.

This compound is a specific, cell-permeable caspase-1 inhibitor that covalently binds to the active site of the enzyme. The biotin tag allows for subsequent detection using avidin or streptavidin conjugates, providing a powerful tool for identifying cells with active caspase-1. This document details the necessary protocols to visualize these labeled cells using various advanced microscopy techniques.

Signaling Pathway

The activation of caspase-1 is a critical event in the inflammatory cascade. It is primarily initiated by the assembly of inflammasomes in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).

Caspase1_Pathway cluster_stimuli Stimuli cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC Adaptor NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage BiotinYVAD This compound Casp1->BiotinYVAD inhibited by ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1: Caspase-1 activation pathway.

Experimental Workflow

The general workflow for visualizing this compound labeled cells involves cell treatment, fixation and permeabilization, staining with a streptavidin conjugate, and subsequent imaging.

Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Induce Apoptosis/Inflammasome Activation treat Treat with this compound start->treat fix Fixation treat->fix perm Permeabilization fix->perm block Blocking perm->block stain Stain with Streptavidin-Fluorophore block->stain fluor Fluorescence Microscopy stain->fluor confocal Confocal Microscopy stain->confocal em Electron Microscopy stain->em

Figure 2: Experimental workflow diagram.

Data Presentation

The choice of microscopy technique will depend on the specific research question, balancing factors like resolution, sensitivity, and throughput.

ParameterFluorescence MicroscopyConfocal MicroscopyElectron Microscopy
Resolution ~250 nm~200 nm (xy), ~500 nm (z)<1 nm
Sensitivity HighHighVery High
Signal-to-Noise Ratio ModerateHigh[5]Very High
3D Imaging LimitedYesYes (with tomography)
Live Cell Imaging YesYes (with limitations)No
Throughput HighModerateLow
Cost LowModerateHigh
Typical Application High-throughput screening, general localizationHigh-resolution localization, co-localization studies, 3D reconstructionUltrastructural localization of active caspase-1

Experimental Protocols

Materials and Reagents:

  • This compound (e.g., from MedChemExpress, InnoPep)[6][7]

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)[8]

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, -Alexa Fluor 488, -PE)

  • For Electron Microscopy: Streptavidin-gold conjugate, glutaraldehyde, osmium tetroxide, uranyl acetate, lead citrate, embedding resin.[3]

  • Mounting medium with DAPI (for fluorescence microscopy)

Protocol 1: Fluorescence and Confocal Microscopy

This protocol is adapted from general intracellular staining procedures for biotinylated probes and active caspase detection.[5][9]

  • Cell Culture and Treatment: a. Plate cells on sterile coverslips in a multi-well plate at an appropriate density to reach 60-80% confluency at the time of the experiment. b. Induce apoptosis or inflammasome activation using a suitable stimulus (e.g., LPS, ATP, nigericin) for the desired time. c. Add this compound to the culture medium at a final concentration of 10-50 µM. Incubate for 1-2 hours at 37°C. Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. d. Include appropriate controls: untreated cells, cells treated with stimulus only, and cells treated with this compound only.

  • Fixation and Permeabilization: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Staining: a. Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature. b. Prepare the streptavidin-fluorophore conjugate solution in 1% BSA in PBS according to the manufacturer's instructions (typically 1:200 to 1:1000 dilution). c. Incubate the cells with the streptavidin-fluorophore solution for 1 hour at room temperature in the dark. d. Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining. b. Seal the coverslips with nail polish. c. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Electron Microscopy

This protocol is based on immunoelectron microscopy techniques for biotinylated proteins.[3]

  • Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1, steps 1a-1d, but grow the cells in culture dishes.

  • Fixation and Embedding: a. Gently wash the cells with PBS. b. Fix the cells with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 1 hour at room temperature. c. Scrape the cells and pellet them by centrifugation. d. Wash the cell pellet three times with 0.1 M phosphate buffer. e. Post-fix the cells with 1% osmium tetroxide in 0.1 M phosphate buffer for 1 hour at 4°C. f. Dehydrate the pellet through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%). g. Infiltrate the pellet with a mixture of ethanol and embedding resin, followed by pure resin. h. Polymerize the resin at 60°C for 48 hours.

  • Sectioning and Staining: a. Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on nickel grids. b. Block non-specific binding by floating the grids on a drop of 1% BSA in PBS for 30 minutes. c. Incubate the grids with a streptavidin-gold conjugate (e.g., 10-20 nm gold particles) diluted in 1% BSA in PBS for 1-2 hours at room temperature. d. Wash the grids by floating them on several drops of PBS. e. Counterstain the sections with uranyl acetate and lead citrate.

  • Imaging: a. Examine the grids using a transmission electron microscope. Gold particles will appear as electron-dense dots, indicating the subcellular localization of active caspase-1.

Conclusion

The visualization of this compound labeled cells provides a robust method for studying the activation of caspase-1 in individual cells. The choice between fluorescence, confocal, and electron microscopy allows for a multi-faceted approach, from high-throughput screening to high-resolution subcellular localization. The protocols provided herein offer a comprehensive guide for researchers to implement these techniques in their studies of inflammation, apoptosis, and related disease pathologies.

References

Troubleshooting & Optimization

Biotin-YVAD-CMK cell permeability and uptake issues.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-YVAD-CMK. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to cell permeability and experimental use of this caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic, biotinylated peptide that acts as an irreversible inhibitor of caspase-1.[1] Its components are:

  • YVAD (Tyr-Val-Ala-Asp): This peptide sequence is a recognition motif for caspase-1, guiding the inhibitor to its target enzyme.

  • CMK (Chloromethyl Ketone): This reactive group forms a covalent bond with the active site of caspase-1, leading to irreversible inhibition.

  • Biotin: This vitamin tag allows for the detection, quantification, or affinity purification of the inhibitor-bound caspase-1 using streptavidin or avidin-conjugated reagents.[2]

The inhibitor is designed to be cell-permeable, allowing it to enter living cells and interact with active intracellular caspase-1.[3][4]

Q2: What are the primary applications of this compound?

The primary application is to specifically label and isolate active caspase-1 from cell lysates for subsequent analysis.[3] It is a valuable tool for studying the inflammasome pathway and processes like pyroptosis. Common uses include:

  • Affinity Pull-Down: Isolating active caspase-1 from a complex protein mixture.

  • Western Blotting: Detecting the active form of caspase-1.

  • Activity Assays: Quantifying the amount of active caspase-1 in a sample.

Q3: Is this compound truly cell-permeable?

While manufacturers describe this compound as cell-permeable, its efficiency can vary significantly depending on the cell type, experimental conditions, and the inherent properties of the peptide.[3][4] Unmodified peptides larger than five amino acids are generally not freely permeable across the cell membrane.[5] While the CMK group can enhance uptake, issues with permeability are a common source of experimental problems. Biotin itself is actively transported into cells by systems like the sodium-dependent multivitamin transporter (SMVT), but it is unclear if the entire peptide conjugate can utilize this pathway effectively.[6][7]

Q4: How does biotinylation affect the properties of the YVAD-CMK inhibitor?

Biotinylation adds significant molecular weight and can alter the physicochemical properties of the peptide. This can impact cell permeability.[8] While the biotin tag is essential for detection, it may hinder the peptide's ability to cross the cell membrane compared to its non-biotinylated counterpart (e.g., Ac-YVAD-CMK).[9] Researchers sometimes attach cell-penetrating peptides (CPPs) to biotinylated molecules to improve their uptake.[2][10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: No signal or very weak signal after pull-down/Western blot.

This is the most common issue, often related to poor cell uptake or low target abundance.

  • Possible Cause 1: Poor Cell Permeability.

    • Solution: Optimize incubation time and concentration. The optimal conditions can vary greatly between cell types. Create a titration matrix to test different concentrations (e.g., 10-100 µM) and incubation times (e.g., 1-8 hours).

  • Possible Cause 2: Caspase-1 is not activated.

    • Solution: Ensure your experimental model robustly activates caspase-1. Include a positive control, such as treating cells with a known inflammasome activator (e.g., LPS + Nigericin or ATP). Verify activation by checking for cleavage of pro-caspase-1 or secretion of IL-1β.

  • Possible Cause 3: Insufficient inhibitor concentration.

    • Solution: The inhibitor may be binding to other cellular components or may not be reaching the effective concentration in the cytoplasm. Increase the working concentration in a stepwise manner.

  • Possible Cause 4: Degradation of the inhibitor.

    • Solution: Prepare fresh stock solutions in DMSO and store them properly at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles.

Problem 2: High background or non-specific bands in Western blot.

High background can obscure the specific signal from biotinylated caspase-1.

  • Possible Cause 1: Endogenous biotinylated proteins.

    • Solution: Cells naturally contain biotin-dependent carboxylase enzymes.[6] To reduce this background, perform a pre-clearing step by incubating the cell lysate with streptavidin-agarose beads before adding the beads intended for the pull-down of this compound-bound caspase-1.

  • Possible Cause 2: Non-specific binding of streptavidin conjugate.

    • Solution: Increase the stringency of your wash buffers (e.g., by adding more detergent like Tween-20 or a small amount of SDS). Ensure you are using a high-quality blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least one hour at room temperature.

  • Possible Cause 3: Hydrophobic interactions.

    • Solution: The peptide itself may be "sticky." Include non-ionic detergents in your lysis and wash buffers. Ensure all incubation steps with beads are performed at 4°C to minimize non-specific binding.

Troubleshooting Summary Table
Problem Possible Cause Suggested Solution
No / Weak Signal Poor cell permeability of this compound.Optimize inhibitor concentration (10-100 µM) and incubation time (1-8 hours).
Caspase-1 is not activated in the cells.Use a positive control (e.g., LPS + Nigericin) to ensure inflammasome activation.
Insufficient inhibitor concentration reaching the target.Increase the working concentration of the inhibitor.
Inhibitor has degraded.Prepare fresh stock solutions; avoid multiple freeze-thaw cycles. Store at -80°C.[3]
High Background Interference from endogenous biotinylated proteins.Pre-clear cell lysate with streptavidin beads before the specific pull-down.
Non-specific binding of streptavidin conjugate.Increase wash buffer stringency; use an effective blocking buffer (e.g., 5% BSA).
Hydrophobic interactions of the peptide.Add non-ionic detergents to buffers; perform binding steps at 4°C.

Experimental Protocols & Data

Recommended Working Concentrations

The optimal concentration and incubation time are highly cell-type dependent and must be determined empirically. The following table provides a general starting point for optimization.

Parameter Starting Recommendation Range for Optimization Notes
Working Concentration 20 µM10 - 100 µMHigher concentrations may be needed for less permeable cells but can increase off-target effects.
Incubation Time 4 hours1 - 8 hoursLonger times may improve uptake but could also lead to cell death or inhibitor degradation.
Cell Density 80-90% confluencyN/AEnsure cells are healthy and in the logarithmic growth phase.
Solvent DMSON/AEnsure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%).
Protocol: Detection of Active Caspase-1 Using this compound

This protocol describes the labeling of active caspase-1 in cultured cells, followed by streptavidin affinity purification and detection by Western blot.

1. Cell Culture and Treatment: a. Plate cells (e.g., macrophages like THP-1 or J774A.1) and grow to 80-90% confluency. b. Prime cells with your stimulus if required (e.g., LPS at 1 µg/mL for 4 hours). c. Add this compound to the culture medium to the desired final concentration (start with 20 µM). Incubate for 1-4 hours at 37°C. d. Add the secondary stimulus to activate caspase-1 (e.g., Nigericin or ATP) for the final 30-60 minutes of incubation. Include a negative control (no activation stimulus).

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA) supplemented with a protease inhibitor cocktail. c. Incubate on ice for 20 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Affinity Purification (Pull-Down): a. Determine the protein concentration of the lysate. b. (Optional Pre-clearing) Add 20 µL of streptavidin-agarose bead slurry to 500 µg of protein lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and collect the supernatant. c. Add 30-40 µL of fresh streptavidin-agarose bead slurry to the pre-cleared lysate. d. Incubate overnight at 4°C with rotation. e. Pellet the beads by centrifugation (500 x g for 2 minutes). f. Wash the beads 3-4 times with 1 mL of ice-cold lysis buffer.

4. Elution and Western Blot: a. Resuspend the washed beads in 40 µL of 2x Laemmli sample buffer. b. Boil for 10 minutes at 95-100°C to elute the proteins. c. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. d. Perform electrophoresis and transfer proteins to a PVDF membrane. e. Block the membrane (5% BSA in TBST) for 1 hour. f. Probe with a primary antibody against caspase-1. g. Wash and probe with an appropriate HRP-conjugated secondary antibody. h. Detect using an ECL substrate. The expected band for the p20 subunit of caspase-1 complexed with the inhibitor will be slightly above 20 kDa.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_cell Cell Interior Pro_IL Pro-IL-1β IL Mature IL-1β (Secreted) Pro_IL->IL Casp1 Active Caspase-1 (p20/p10) Casp1->Pro_IL Cleavage Inhibitor_bound Inactive Complex: Caspase-1 + this compound Casp1->Inhibitor_bound Irreversible Inhibition Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Casp1 Inflammasome Activation Inhibitor This compound Inhibitor->Casp1 Cell Permeation

Caption: Mechanism of this compound inhibiting active Caspase-1.

General Experimental Workflow

G A 1. Seed & Culture Cells B 2. Stimulate Cells & Add this compound A->B C 3. Lyse Cells & Collect Supernatant B->C D 4. (Optional) Pre-clear Lysate with Streptavidin Beads C->D E 5. Incubate with Fresh Streptavidin Beads D->E F 6. Wash Beads E->F G 7. Elute Proteins in Sample Buffer F->G H 8. SDS-PAGE & Western Blot with anti-Caspase-1 Ab G->H

Caption: Workflow for detecting active Caspase-1 with this compound.

Troubleshooting Logic Diagram

G Start Start: No or Weak Signal in Western Blot Q1 Did the positive control (e.g., LPS+Nigericin) show a signal? Start->Q1 Sol1 Problem is likely Caspase-1 activation. - Verify stimuli concentrations. - Check cell health. Q1->Sol1 No Q2 Is this a new lot or old stock of inhibitor? Q1->Q2 Yes Sol2 Inhibitor may have degraded. - Use fresh stock. - Avoid freeze-thaw cycles. Q2->Sol2 Old Stock Sol3 Problem is likely cell permeability or inhibitor concentration. - Increase concentration. - Increase incubation time. Q2->Sol3 New Lot

Caption: Troubleshooting flowchart for a "no signal" result.

References

Technical Support Center: Minimizing Off-Target Effects of Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of caspase-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize off-target effects, with a specific focus on inhibitors like Biotin-YVAD-CMK.

Troubleshooting Guides

General Assay Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or low caspase-1 activity detected 1. Insufficient induction of apoptosis/pyroptosis.[1] 2. Cell lysis was incomplete.[1] 3. Incorrect timing of measurement after induction.[1] 4. Degraded enzyme or substrate.1. Optimize the concentration and incubation time of the stimulus. 2. Ensure complete cell lysis by trying different lysis buffers or mechanical disruption methods.[1] 3. Perform a time-course experiment to determine the peak of caspase-1 activation.[1] 4. Use fresh or properly stored reagents.
High background signal 1. Autofluorescence of cells or compounds. 2. Non-specific substrate cleavage by other proteases. 3. Contaminated reagents.1. Include a no-cell or no-substrate control to measure background fluorescence. 2. Use a more specific substrate or a cocktail of protease inhibitors (excluding caspase inhibitors). 3. Use fresh, high-quality reagents.
Inconsistent results between replicates 1. Pipetting errors. 2. Uneven cell seeding or treatment. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension and even application of treatments. 3. Maintain a constant and optimal temperature during all incubation steps.
Inhibitor-Specific Issues
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete inhibition of caspase-1 activity 1. Insufficient inhibitor concentration. 2. Inhibitor degradation. 3. Cell permeability issues (for intracellular assays).1. Perform a dose-response curve to determine the optimal inhibitor concentration. 2. Prepare fresh inhibitor solutions for each experiment. 3. For cell-based assays, ensure the inhibitor is cell-permeable or use a delivery agent.
Observed off-target effects 1. Cross-reactivity of the inhibitor with other caspases or proteases.[2] 2. The YVAD peptide sequence is not entirely specific to caspase-1.[2]1. Test the inhibitor against a panel of purified caspases and other relevant proteases. 2. Use a lower concentration of the inhibitor. 3. Compare results with a more selective caspase-1 inhibitor. 4. Use genetic controls (e.g., caspase-1 knockout/knockdown cells) to confirm specificity.
Biotin-related interference 1. Endogenous biotin in cell lysates can interfere with streptavidin-based detection methods.[3][4] 2. Non-specific binding of biotinylated probes.1. Deplete endogenous biotin from cell lysates using streptavidin-coated beads before adding the biotinylated inhibitor.[4] 2. Include a control with a non-biotinylated version of the inhibitor. 3. Use an alternative detection method that is not biotin-based.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible inhibitor of caspase-1. The YVAD (Tyr-Val-Ala-Asp) tetrapeptide sequence mimics the cleavage site of pro-IL-1β, a natural substrate of caspase-1.[5] The chloromethylketone (CMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation. The biotin tag allows for the detection, quantification, and affinity purification of active caspase-1.[6]

Q2: What are the known off-target effects of this compound?

A2: While the YVAD sequence is optimized for caspase-1, it can also be recognized and cleaved by other caspases, particularly caspase-4 and caspase-5, which are also involved in inflammation.[7] Cross-reactivity with other proteases is also possible, though generally at higher concentrations. It is crucial to experimentally validate the specificity of the inhibitor in your specific model system.

Q3: How can I assess the specificity of this compound in my experiment?

A3: To confirm the specificity of this compound, you can perform several control experiments:

  • Use a panel of recombinant caspases: Test the inhibitory activity of this compound against other purified caspases (e.g., caspase-3, -8, -9) to determine its selectivity profile.

  • Utilize genetic models: Compare the effects of the inhibitor in wild-type cells versus caspase-1 knockout or knockdown cells. A specific inhibitor should have a significantly reduced effect in the absence of caspase-1.

  • Western Blot analysis: Confirm the inhibition of pro-IL-1β and pro-IL-18 processing into their mature forms, which are specific downstream events of caspase-1 activity.

Q4: What concentration of this compound should I use?

A4: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the level of caspase-1 activation. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that provides maximal inhibition of caspase-1 with minimal off-target effects. Typically, concentrations in the low micromolar range are used. For example, in some cell types, an IC50 of approximately 50-75 µM has been observed for TRAIL-induced apoptosis.[8]

Q5: Can the biotin tag on this compound interfere with my assay?

A5: Yes, the biotin tag can be a source of interference.[3][4] Many cell types contain endogenous biotinylated proteins, which can lead to high background signals in detection methods that rely on streptavidin binding.[4] It is advisable to either deplete endogenous biotin before the assay or use non-biotin-based detection methods to confirm your findings.

Quantitative Data: Caspase-1 Inhibitor Selectivity

The following table summarizes the IC50 values (in nM) of various caspase inhibitors against a panel of caspases, providing a comparative view of their selectivity. Lower IC50 values indicate higher potency.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9Reference
Ac-YVAD-CHO 18-------[9]
Belnacasan (VX-765) 0.8-<0.6-----[10]
Ac-FLTD-CMK 46.7-1490329----[10]
NCGC00183434 0.316-------[11]
Z-YVAD-FMK --------[9]

Experimental Protocols

Protocol for Assessing Off-Target Effects of this compound

This protocol outlines a method to determine the selectivity of this compound by measuring its inhibitory activity against a panel of recombinant caspases.

Materials:

  • Recombinant active caspases (Caspase-1, -3, -4, -5, -8, -9)

  • This compound

  • Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3, Ac-LEHD-AFC for Caspase-9)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute recombinant caspases in assay buffer to the manufacturer's recommended concentration.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare stock solutions of fluorogenic substrates in DMSO and dilute to the working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of each this compound dilution to triplicate wells. Include a vehicle control (DMSO).

    • Add 20 µL of the respective recombinant caspase to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the caspases.

  • Initiate Reaction:

    • Add 20 µL of the corresponding caspase substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 380/460 nm for AMC substrates).

    • Continue to take readings every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value for each caspase, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Visualizations

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRs) PAMPs_DAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome ASC->Pro_Caspase1 ASC->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin-D Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Biotin_YVAD_CMK This compound Biotin_YVAD_CMK->Caspase1 Inhibition Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents (Caspases, Inhibitor, Substrates) Serial_Dilutions Create Serial Dilutions of this compound Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, Caspase) Serial_Dilutions->Plate_Setup Incubation Incubate at 37°C (30 min) Plate_Setup->Incubation Add_Substrate Add Substrate to Initiate Reaction Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reads) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50 Troubleshooting_Flow Start Problem Encountered Check_Controls Are Controls Working? Start->Check_Controls Check_Reagents Check Reagent Quality and Preparation Check_Controls->Check_Reagents No Assess_Specificity Assess Inhibitor Specificity Check_Controls->Assess_Specificity Yes Optimize_Assay Optimize Assay Conditions (Time, Temp, Conc.) Check_Reagents->Optimize_Assay Consult_Literature Consult Literature for Similar Issues Optimize_Assay->Consult_Literature Genetic_Controls Use Genetic Controls (KO/KD cells) Assess_Specificity->Genetic_Controls Off-target Suspected Assess_Specificity->Consult_Literature On-target Alternative_Inhibitor Use Alternative Inhibitor or Method Genetic_Controls->Alternative_Inhibitor Contact_Support Contact Technical Support Alternative_Inhibitor->Contact_Support Consult_Literature->Contact_Support

References

Improving signal-to-noise ratio in Biotin-YVAD-CMK based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers improve the signal-to-noise ratio in assays utilizing the biotinylated caspase-1 inhibitor, Biotin-YVAD-CMK.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

This compound is a highly specific, irreversible inhibitor of caspase-1. Its function is based on a three-part design:

  • YVAD (Tyr-Val-Ala-Asp): This peptide sequence is specifically recognized by the active site of caspase-1.

  • CMK (Chloromethyl Ketone): This reactive group forms a covalent bond with the active site of caspase-1, leading to irreversible inhibition.

  • Biotin: This vitamin tag has an exceptionally high affinity for streptavidin.[1] It allows for the detection and isolation of active caspase-1 that has been bound by the inhibitor.

The assay principle involves incubating a cell lysate with this compound to "label" active caspase-1. The resulting biotinylated enzyme can then be detected or captured using streptavidin conjugated to a reporter molecule (like HRP or a fluorophore) or a solid support (like beads or plates).

Q2: What is the primary application of a this compound assay?

The primary application is to detect and quantify active caspase-1 in a sample, often to study inflammasome activation.[2][3] Caspase-1 is a key enzyme in the inflammatory process, and its activation is a critical event.[4] This assay allows researchers to specifically pull down or label the active form of the enzyme from cell lysates for subsequent analysis, such as Western blotting or plate-based quantification.

Q3: Why is the biotin-streptavidin interaction so critical for this assay's sensitivity?

The bond between biotin and streptavidin is one of the strongest non-covalent interactions found in nature.[1] This high-affinity interaction is leveraged in many immunoassays to enhance signal detection.[5][6] In this assay, it ensures that the labeled caspase-1 is efficiently captured and detected, which is crucial for achieving high sensitivity.

Section 2: Troubleshooting Guide

This guide addresses the most common issues encountered when performing this compound based assays, focusing on improving the signal-to-noise ratio.

Problem 1: High Background Signal

Q: My negative control samples (lacking active caspase-1) show a high signal. What are the likely causes and solutions?

A: High background is typically caused by non-specific binding of assay components. The table below outlines common causes and recommended solutions.

Possible CauseRecommended Solution
Endogenous Biotin Cell lysates and tissue preparations contain naturally biotinylated proteins that compete with the probe for streptavidin binding.[7] Solution: Pre-clear the lysate by incubating with streptavidin-agarose beads before adding the this compound probe.[7][8]
Inadequate Blocking Blocking buffers containing residual biotin, such as nonfat dry milk or casein, can interfere with the assay.[7] Solution: Use a high-quality, biotin-free blocking buffer, such as 1-3% Bovine Serum Albumin (BSA) in TBS-T.
Non-specific Probe Binding The this compound probe may bind non-specifically to other proteins or the microplate surface. Solution: Increase the ionic strength of your wash buffers (e.g., up to 0.5 M NaCl) and add a mild detergent like Tween-20 (0.05-0.1%).[7] Increase the number and duration of wash steps.
Excess Streptavidin-HRP Using too high a concentration of the streptavidin-conjugate can lead to increased non-specific binding. Solution: Titrate the streptavidin-HRP conjugate to find the optimal concentration that maximizes signal from the positive control while minimizing background.[5]
Problem 2: Low or No Signal

Q: My positive control samples show very low or no signal. What steps should I take to resolve this?

A: A weak or absent signal can result from issues with enzyme activity, reagent integrity, or the detection process.

Possible CauseRecommended Solution
Low Caspase-1 Activity The active form of caspase-1 can be unstable.[9] Samples may not have been processed correctly to preserve enzyme activity. Solution: Prepare fresh lysates and use them immediately. Always keep lysates on ice. Ensure the experimental conditions are sufficient to induce robust inflammasome activation.
Degraded Probe/Reagents This compound is a peptide and can degrade if not stored properly. The streptavidin-HRP conjugate can lose activity over time. Solution: Aliquot the probe upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of the streptavidin-HRP conjugate independently (e.g., via a dot blot with biotinylated BSA).
Suboptimal Concentrations The concentrations of the probe or detection reagents may not be optimal for your specific experimental setup. Solution: Perform a titration experiment for both the this compound probe and the streptavidin-HRP conjugate to determine the ideal concentrations.
Inefficient Labeling Incubation time with the probe may be too short to allow for sufficient binding to active caspase-1. Solution: Increase the incubation time of the lysate with the this compound probe (e.g., from 30 minutes to 60 minutes at 37°C).[9]
Problem 3: High Well-to-Well Variability

Q: I am observing significant variation between my experimental replicates. How can I improve the assay's precision?

A: High variability often points to technical inconsistencies in the assay procedure.

Possible CauseRecommended Solution
Pipetting Inaccuracy Inconsistent volumes, especially of the sample, probe, or detection reagents, can lead to large variations. Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents to a 96-well plate, change tips for each sample and ensure no bubbles are introduced.
Inadequate Mixing Failure to properly mix reagents after addition can result in an uneven reaction across the well. Solution: Gently tap or use a plate shaker to mix the contents of the wells after adding each reagent, particularly after adding the sample and the detection substrate.
Temperature Fluctuations Inconsistent incubation temperatures across the plate can affect enzyme kinetics and binding interactions. Solution: Ensure the entire plate is at a uniform temperature during all incubation steps. Avoid placing plates near vents or on cold surfaces.
Plate Washing Technique Inconsistent washing can leave behind varying amounts of unbound reagents, leading to variability. Solution: Use an automated plate washer if available. If washing manually, ensure that all wells are aspirated and filled with the same volume and force.

Section 3: Visualized Protocols and Pathways

Mechanism of Caspase-1 Labeling and Detection

The diagram below illustrates the core principle of the assay, from inflammasome activation to signal generation.

G cluster_activation Cellular Activation cluster_assay Assay Steps PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 (Inactive) Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleaves to Probe This compound Casp1->Probe covalently binds Complex Biotin-Caspase-1 Complex Probe->Complex Strep Streptavidin-HRP Complex->Strep Strep->Complex binds Signal Signal Generation (Colorimetric/Luminescent) Strep->Signal acts on substrate

Caption: Mechanism of this compound binding and subsequent detection.

General Experimental Workflow

Follow this general workflow to perform the assay. Specific incubation times and concentrations should be optimized for your system.

G start Start step1 1. Induce Inflammasome Activation in Cells start->step1 step2 2. Prepare Cell Lysates (Keep on ice) step1->step2 step3 3. Incubate Lysate with This compound step2->step3 step4 4. Transfer to Streptavidin- Coated Plate & Incubate step3->step4 step5 5. Wash Plate (3-5 times) step4->step5 step6 6. Add Streptavidin-HRP & Incubate step5->step6 step7 7. Wash Plate (3-5 times) step6->step7 step8 8. Add Substrate (TMB, etc.) step7->step8 step9 9. Read Signal (Plate Reader) step8->step9 stop End step9->stop

Caption: A typical experimental workflow for a plate-based assay.

Troubleshooting Decision Tree

Use this logic tree to diagnose common problems with your assay's signal-to-noise (S/N) ratio.

G start Poor S/N Ratio q1 Check Negative Control: Is Background High? start->q1 q2 Check Positive Control: Is Signal Low? q1->q2 No hb_cause1 Cause: Endogenous Biotin q1->hb_cause1 Yes hb_cause2 Cause: Inadequate Blocking or Washing q1->hb_cause2 Yes ls_cause1 Cause: Low Enzyme Activity q2->ls_cause1 Yes ls_cause2 Cause: Reagent Issue q2->ls_cause2 Yes hb_sol1 Solution: Pre-clear lysate with streptavidin beads hb_cause1->hb_sol1 hb_sol2 Solution: Use BSA blocker, increase wash stringency hb_cause2->hb_sol2 ls_sol1 Solution: Use fresh lysates, confirm activation ls_cause1->ls_sol1 ls_sol2 Solution: Check probe/conjugate activity, titrate reagents ls_cause2->ls_sol2

Caption: A decision tree to troubleshoot signal-to-noise issues.

Section 4: Detailed Experimental Protocol

This protocol provides a starting point for a 96-well plate-based assay to detect active caspase-1. Users must optimize concentrations and incubation times.

A. Materials

  • Streptavidin-coated 96-well plates

  • This compound (store at -80°C)

  • Cell Lysis Buffer (non-denaturing, e.g., CHAPS-based)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Streptavidin-HRP conjugate

  • TMB Substrate and Stop Solution

  • Microplate reader (450 nm)

B. Procedure

  • Sample Preparation:

    • Culture and treat cells to induce inflammasome activation. Include appropriate negative (unstimulated) and positive controls.

    • Harvest cells and prepare cell lysates according to your established protocol. Keep lysates on ice.

    • Determine the protein concentration of each lysate (e.g., using a Bradford assay).

  • Caspase-1 Labeling:

    • Dilute lysates to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add this compound to each lysate to a final concentration of 1-10 µM.

    • Incubate for 60 minutes at 37°C to allow the probe to bind to active caspase-1.

  • Capture of Biotinylated Caspase-1:

    • Wash the streptavidin-coated plate 2x with Wash Buffer.

    • Block the plate by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate 3x with Wash Buffer.

    • Add 100 µL of the labeled lysate to each well.

    • Incubate for 2 hours at room temperature on a plate shaker to allow the biotinylated complexes to bind to the plate.

  • Detection:

    • Wash the plate 5x with Wash Buffer to remove unbound proteins.

    • Dilute Streptavidin-HRP in Blocking Buffer to its optimal concentration. Add 100 µL to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5x with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

C. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Normalize the signal to the total protein loaded in each well.

  • Calculate the fold-change in caspase-1 activity relative to the negative control. The signal-to-noise ratio can be calculated as (Signal_Positive / Signal_Negative).

References

Common mistakes to avoid when using Biotin-YVAD-CMK.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-YVAD-CMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bioactive peptide that functions as a potent and irreversible inhibitor of caspase-1, also known as IL-1β Converting Enzyme (ICE).[1][2] Its structure includes:

  • A biotin tag for detection and affinity purification.

  • The YVAD peptide sequence , which mimics the caspase-1 cleavage site in its substrate, pro-interleukin-1β.[2]

  • A chloromethyl ketone (CMK) reactive group, which forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.

The primary applications of this compound include:

  • Identifying and labeling active caspase-1 in cell lysates.

  • Studying the role of caspase-1 in inflammation, apoptosis, and pyroptosis.[2][3]

  • Serving as a tool for affinity pulldown of active caspase-1 for subsequent analysis.

Q2: How does this compound inhibit caspase-1?

This compound acts as an irreversible inhibitor. The YVAD peptide sequence directs the inhibitor to the active site of caspase-1. The chloromethyl ketone group then covalently modifies a cysteine residue within the enzyme's catalytic site, permanently inactivating it.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C. Once reconstituted, the solution's stability may vary, but it is generally recommended to use it within a month when stored at -20°C and within six months if stored at -80°C.[4] It is advisable to aliquot the reconstituted inhibitor to avoid multiple freeze-thaw cycles.

Q4: How should I dissolve this compound?

This compound is soluble in organic solvents such as DMSO and DMF. For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium.

SolventReported Solubility
DMSO20 mg/ml
DMF10 mg/ml
PBS (pH 7.2)0.25 mg/ml
Data sourced from Cayman Chemical product information.[5]

Q5: What is a typical working concentration for this compound in cell culture?

The optimal working concentration can vary depending on the cell type and experimental conditions. However, a general range for cell culture assays is between 0.1–30 µg/ml.[2] For in vitro studies with activated microglia, concentrations of 40 µM or 80 µM have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide

Q1: I am not observing any inhibition of caspase-1 activity. What could be the issue?

Several factors could contribute to a lack of inhibition:

  • Inhibitor Degradation: Ensure the inhibitor has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.

  • Insufficient Concentration: The working concentration may be too low for your experimental system. Try performing a dose-response curve to find the optimal concentration.

  • Cell Permeability Issues: While designed to be cell-permeable, efficiency can vary between cell types. Ensure adequate incubation time for the inhibitor to enter the cells.

  • Timing of Treatment: The inhibitor should be added before or concurrently with the stimulus that activates caspase-1.

Q2: I am seeing high background or non-specific bands after streptavidin pulldown and western blotting. How can I reduce this?

High background is a common issue in affinity purification experiments. Here are some tips to minimize it:

  • Pre-clear Lysates: Before adding the biotinylated inhibitor, incubate your cell lysate with streptavidin-agarose beads to remove proteins that non-specifically bind to the beads.

  • Blocking: Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST) before adding the primary antibody.

  • Washing Steps: Increase the number and stringency of wash steps after the pulldown and after antibody incubations.

  • Control for Endogenous Biotin: Remember that cells contain endogenously biotinylated proteins.[6] Run a control sample where you perform the pulldown without adding this compound to identify these proteins.

Q3: The inhibitor appears to precipitate in my cell culture medium. What should I do?

Precipitation can occur if the final concentration of the organic solvent (like DMSO) is too high or if the inhibitor's solubility in the aqueous medium is exceeded.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the medium before adding it to the final culture volume.

  • Vortexing: Gently vortex the medium as you add the inhibitor to ensure it disperses quickly and evenly.

Experimental Protocols

Protocol: Affinity Labeling and Pulldown of Active Caspase-1

  • Cell Treatment: Culture cells to the desired density and treat with your stimulus of interest to induce caspase-1 activation. In a parallel control group, treat cells with the stimulus in the presence of this compound (at the predetermined optimal concentration) for the desired time. A negative control with untreated cells should also be included.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Affinity Labeling (for in vitro labeling): If labeling is performed after lysis, add this compound to the lysate from stimulated cells and incubate for 1 hour at 37°C.

  • Streptavidin Pulldown:

    • Pre-clear the lysates by incubating with streptavidin-agarose beads for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add fresh streptavidin-agarose beads to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by western blotting using an antibody specific for caspase-1.

Visualizations

G Mechanism of Irreversible Caspase-1 Inhibition cluster_0 Inhibition Pathway Biotin_YVAD_CMK This compound Caspase1_Active Active Caspase-1 (with Cysteine in Active Site) Biotin_YVAD_CMK->Caspase1_Active YVAD sequence targets active site Inactive_Complex Irreversibly Inhibited Caspase-1 Complex Caspase1_Active->Inactive_Complex CMK group forms covalent bond with Cysteine

Caption: Mechanism of this compound inhibition of Caspase-1.

G Experimental Workflow for Active Caspase-1 Pulldown Start Start: Cell Culture Stimulation Induce Caspase-1 Activation (e.g., with LPS + Nigericin) Start->Stimulation Treatment Treat with This compound Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis Pulldown Streptavidin-Agarose Pulldown Lysis->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute Bound Proteins Wash->Elution Analysis Western Blot Analysis (Probe for Caspase-1) Elution->Analysis End End: Results Analysis->End

References

Dealing with endogenous biotin interference in Biotin-YVAD-CMK experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-YVAD-CMK experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate challenges related to endogenous biotin interference in your caspase-1 activity assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, with a focus on problems arising from endogenous biotin.

Problem Potential Cause Recommended Solution
High background signal in negative controls Endogenous biotin in the cell lysate is being detected by the streptavidin conjugate.[1][2]Implement an endogenous biotin blocking protocol before the addition of this compound. This typically involves sequential incubation with avidin/streptavidin and then free biotin.[1][3]
No signal or very weak signal in positive controls 1. Inefficient cell lysis or caspase-1 activation.2. Insufficient incubation time with this compound.3. Degradation of this compound.1. Optimize cell lysis conditions and ensure the stimulus for inflammasome activation is effective. Confirm caspase-1 activation by Western blot for cleaved caspase-1.[4]2. Increase the incubation time with this compound.3. Store this compound properly and protect it from light.
Inconsistent results between replicates 1. Unequal sample loading.2. Incomplete washing steps.3. Variability in endogenous biotin levels.1. Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading.2. Increase the number and duration of wash steps to remove unbound reagents.3. Consistently apply the endogenous biotin blocking protocol to all samples.
False positive results Non-specific binding of the streptavidin conjugate.1. Include a control where this compound is omitted to assess non-specific binding of the streptavidin conjugate.2. Increase the concentration of blocking agents (e.g., BSA) in your buffers.[1]

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin and why does it interfere with my this compound experiment?

A1: Endogenous biotin, also known as Vitamin B7 or Vitamin H, is a natural coenzyme found in all living cells.[1] In a this compound assay, active caspase-1 is labeled with the biotinylated inhibitor. This complex is then typically detected using a streptavidin-conjugated reporter (e.g., streptavidin-HRP). Endogenous biotinylated proteins in your cell lysate can also be bound by the streptavidin conjugate, leading to a high background signal and false-positive results.[2]

Q2: How can I block endogenous biotin in my samples?

A2: A common and effective method involves a two-step process:

  • Saturate endogenous biotin: Incubate your sample with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin in the lysate.

  • Block excess avidin/streptavidin binding sites: After washing away the unbound avidin/streptavidin, incubate the sample with an excess of free biotin. This will saturate the remaining biotin-binding sites on the avidin/streptavidin that is now bound to the endogenous biotin.[1]

This ensures that all endogenous biotin is masked and the streptavidin conjugate you add later will only detect the biotin from your this compound probe.

Q3: When should I perform the endogenous biotin blocking step?

A3: The blocking step should be performed on your cell lysates before you add the this compound probe. This prevents the avidin/streptavidin used for blocking from interacting with your probe.

Q4: Are there any alternatives to this compound for measuring caspase-1 activity that avoid biotin interference?

A4: Yes, several alternative methods exist for measuring caspase-1 activity. These include:

  • Fluorometric assays: These assays use a caspase-1 peptide substrate (like YVAD) conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC).[5] Cleavage of the substrate by active caspase-1 results in a fluorescent signal.

  • Western blotting: This method directly detects the cleaved (active) form of caspase-1 using specific antibodies.[4]

  • Fluorescent Labeled Inhibitors of Caspases (FLICA): These reagents, like FAM-YVAD-FMK, are cell-permeable and covalently bind to active caspase-1, allowing for detection by fluorescence microscopy or flow cytometry.[6]

Q5: What tissues or cell types have high levels of endogenous biotin?

A5: Tissues known to be rich in endogenous biotin include the liver, kidney, mammary gland, and adipose tissue.[2] It is advisable to perform endogenous biotin blocking when working with lysates from these sources.

Experimental Protocols

Protocol for Endogenous Biotin Blocking in Cell Lysates

This protocol is designed to be performed on cell lysates prior to the addition of this compound.

Materials:

  • Cell lysate

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Streptavidin solution (0.1 mg/mL in Wash Buffer)

  • Free Biotin solution (0.5 mg/mL in Wash Buffer)

Procedure:

  • Prepare your cell lysates according to your standard protocol.

  • To your lysate, add the streptavidin solution to a final concentration of approximately 1.7 µM (0.1 mg/ml).[1]

  • Incubate for 15 minutes at room temperature with gentle agitation.

  • Wash the sample three times with Wash Buffer. If your lysate is immobilized on a plate or beads, this can be done by centrifugation and resuspension or by aspiration and addition of fresh buffer.

  • Add the free biotin solution to a final concentration of approximately 2 mM (0.5 mg/ml).[1]

  • Incubate for 30-60 minutes at room temperature with gentle agitation.[1]

  • Wash the sample three times with Wash Buffer.

  • Your sample is now ready for the addition of this compound and subsequent steps of your experimental protocol.

Visualizations

Signaling Pathway for Caspase-1 Activation

Caspase1_Activation_Pathway cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation & Activity PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits ASC->Inflammasome Complex Pro-Caspase-1->Inflammasome Complex Active Caspase-1 Active Caspase-1 Inflammasome Complex->Active Caspase-1 autocatalysis Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pyroptosis Pyroptosis Active Caspase-1->Pyroptosis induces IL-1β IL-1β Pro-IL-1β->IL-1β

Caption: Canonical inflammasome pathway leading to Caspase-1 activation.

Experimental Workflow for this compound Assay with Endogenous Biotin Blocking

Biotin_YVAD_CMK_Workflow cluster_workflow Experimental Steps cluster_controls Essential Controls start Start: Cell Lysate Preparation block_strep Step 1: Add excess Streptavidin (Incubate 15 min) start->block_strep wash1 Wash block_strep->wash1 block_biotin Step 2: Add excess free Biotin (Incubate 30-60 min) wash1->block_biotin wash2 Wash block_biotin->wash2 add_probe Add this compound (Incubate to label active Caspase-1) wash2->add_probe capture Capture with Streptavidin beads/plate add_probe->capture wash3 Wash capture->wash3 detect Detect with Streptavidin-conjugate (e.g., HRP, Fluorophore) wash3->detect end End: Signal Quantification detect->end control1 Negative Control: Unstimulated cells control2 Positive Control: Stimulated cells (e.g., with LPS + Nigericin) control3 No-Probe Control: Omit this compound to check for non-specific binding

Caption: Workflow for detecting active Caspase-1 using this compound.

References

Technical Support Center: Biotin-YVAD-CMK for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure complete and effective inhibition of caspase-1 using Biotin-YVAD-CMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit caspase-1?

A: this compound is a potent and irreversible inhibitor of caspase-1. Its mechanism relies on three key components:

  • YVAD Tetrapeptide: This sequence mimics the cleavage site in pro-IL-1β, the natural substrate for caspase-1, allowing the inhibitor to specifically target the enzyme's active site.[1]

  • Chloromethyl Ketone (CMK): This reactive group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to irreversible inhibition.

  • Biotin Tag: The biotin moiety allows for the detection, quantification, or affinity purification of the active caspase-1 enzyme that has been bound by the inhibitor.[2]

Q2: How is caspase-1 activated in the cell?

A: Caspase-1 is typically present as an inactive zymogen called pro-caspase-1. Its activation is a critical step in the inflammatory response and is mediated by large, multi-protein complexes known as inflammasomes.[3][4] Upon sensing microbial or endogenous danger signals, sensor proteins (like NLRP3) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[5] This proximity-induced dimerization facilitates the autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which then assemble to form the active enzyme.[4][6]

Q3: Is this compound specific to caspase-1?

A: Ac-YVAD-cmk is highly selective for caspase-1. In vitro studies have shown a significant difference in its inhibitory constant (Kᵢ) for caspase-1 (0.8 nM) compared to caspase-3 (>10,000 nM).[7] However, it can act as a weak inhibitor of caspase-4 and caspase-5, which are human paralogs of caspase-1.[1] At high concentrations, some off-target effects on other caspases might be observed. For instance, at 200 µM, Ac-YVAD-cmk has been shown to block TRAIL-induced apoptosis, which involves other caspases.[8]

Q4: What is a typical working concentration for this compound in cell culture?

A: The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting range for cell culture assays is between 0.1–30 µg/ml.[1] It is always recommended to perform a dose-response experiment to determine the minimal concentration required for complete inhibition in your specific system.

Q5: What is the difference between a -CMK and an -FMK inhibitor?

A: Both chloromethyl ketone (CMK) and fluoromethyl ketone (FMK) are reactive groups that result in irreversible caspase inhibition. They are both effective, and the choice between them often depends on the specific peptide sequence and commercial availability. For example, Z-VAD-FMK is a well-known pan-caspase inhibitor that uses an FMK group.[9]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Caspase-1 Inhibition 1. Insufficient Inhibitor Concentration: The concentration of this compound is too low to inhibit all active caspase-1. 2. Inadequate Pre-incubation Time: The inhibitor did not have enough time to enter the cells and bind to caspase-1 before the activating stimulus was applied. 3. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.1. Perform a dose-response curve: Test a range of concentrations (e.g., 10 µM to 100 µM) to find the optimal concentration for your cell type and stimulus. 2. Increase pre-incubation time: Extend the pre-incubation period with the inhibitor (e.g., from 30 minutes to 1-2 hours) before adding the stimulus. 3. Use fresh inhibitor: Prepare fresh stock solutions of the inhibitor in DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High Background Signal in Biotin Detection (Western Blot/ELISA) 1. Endogenous Biotin: Cells contain naturally biotinylated carboxylase enzymes, which can be detected by streptavidin conjugates, leading to high background.[10] 2. Non-specific Binding: The streptavidin-HRP or fluorescent conjugate may be binding non-specifically to the membrane or other proteins.1. Use Avidin/Biotin Blocking Kit: Pre-treat your samples with an avidin/biotin blocking kit before incubation with the streptavidin conjugate. 2. Optimize blocking and washing steps: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) and the duration/number of washing steps.
Cell Toxicity Observed 1. High Inhibitor Concentration: Excessive concentrations of the inhibitor may induce off-target effects or cellular stress. 2. Solvent Toxicity: The solvent used to dissolve the inhibitor (commonly DMSO) can be toxic to cells at higher concentrations.1. Lower inhibitor concentration: Use the lowest effective concentration determined from your dose-response experiment. 2. Limit solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control to assess solvent toxicity.
Inconsistent Results Between Experiments 1. Variability in Cell Health/Density: Differences in cell confluence or passage number can affect their response to stimuli. 2. Inconsistent Reagent Preparation: Variations in inhibitor dilution or stimulus preparation.1. Standardize cell culture: Use cells from the same passage number and seed them to achieve a consistent density for each experiment. 2. Prepare master mixes: Prepare master mixes of the inhibitor and stimulus to ensure all wells/samples receive the same concentration.

Quantitative Data

The following table summarizes the inhibitory potency of various caspase inhibitors. Note that IC₅₀ values can vary based on the specific assay conditions and substrates used.

InhibitorTarget Caspase(s)Reported IC₅₀ / KᵢReference
Ac-YVAD-cmk Caspase-1Kᵢ = 0.8 nM[7]
Caspase-3Kᵢ > 10,000 nM[7]
Caspase-4Kᵢ = 362 nM[7]
Caspase-5Kᵢ = 163 nM[7]
VX-765 Caspase-1IC₅₀ = 530 nM[11]
Ac-FLTD-CMK Caspase-1IC₅₀ = 3.36 µM[11]
Z-VAD-FMK Pan-caspaseIC₅₀ = 0.0015 - 5.8 µM[9]

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytosol PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 1. Activation Signal ASC ASC Adaptor NLRP3->ASC 2. Recruit Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 3. Recruit ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 (p20/p10) Inflammasome->Casp1 4. Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b 5. Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 5. Cleavage GSDMD Gasdermin D Casp1->GSDMD 5. Cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD N-terminus GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Forms Pores

Caption: Canonical NLRP3 inflammasome pathway for caspase-1 activation.

G cluster_lysate Cell Lysate Analysis cluster_supernatant Supernatant Analysis Start Start: Seed Cells PreIncubate 1. Pre-incubate cells with This compound (or vehicle control) Start->PreIncubate Stimulate 2. Add inflammasome-activating stimulus (e.g., LPS + ATP) PreIncubate->Stimulate Incubate 3. Incubate for defined period Stimulate->Incubate Harvest 4. Harvest supernatant and/or cell lysate Incubate->Harvest WB Western Blot for cleaved Caspase-1 or GSDMD Harvest->WB ActivityAssay Caspase-1 Activity Assay (e.g., Ac-YVAD-AMC substrate) Harvest->ActivityAssay ELISA ELISA for secreted IL-1β or IL-18 Harvest->ELISA LDH LDH Assay for Pyroptosis/Cell Lysis Harvest->LDH End End: Analyze Data WB->End ActivityAssay->End ELISA->End LDH->End

Caption: Experimental workflow for assessing caspase-1 inhibition.

G Start Problem: Incomplete Caspase-1 Inhibition CheckConc Is inhibitor concentration optimal? Start->CheckConc CheckTime Is pre-incubation time sufficient? CheckConc->CheckTime Yes Sol_Conc Solution: Perform dose-response experiment. CheckConc->Sol_Conc No CheckReagent Is inhibitor reagent fresh? CheckTime->CheckReagent Yes Sol_Time Solution: Increase pre-incubation time (e.g., 1-2 hours). CheckTime->Sol_Time No Sol_Reagent Solution: Use fresh aliquot of inhibitor. CheckReagent->Sol_Reagent No Success Problem Resolved CheckReagent->Success Yes Sol_Conc->Success Sol_Time->Success Sol_Reagent->Success

Caption: Troubleshooting decision tree for incomplete inhibition.

Experimental Protocols

Protocol: Inhibition of Caspase-1 in Macrophages and Measurement of IL-1β Secretion

This protocol describes a general method for pre-treating cultured macrophages with this compound followed by NLRP3 inflammasome activation and subsequent measurement of caspase-1 activity products.

Materials:

  • Cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (for THP-1 differentiation)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate)

  • This compound (Stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for human IL-1β

  • Reagents for LDH assay (optional, for cytotoxicity)

Methodology:

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 24-well plate at a density of 0.5 x 10⁶ cells/well.

    • Add PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours to allow differentiation into adherent, macrophage-like cells.

    • After differentiation, wash the cells gently with warm PBS and replace the medium with fresh, serum-free medium for at least 4 hours before priming.

  • Priming Step (Signal 1):

    • Prime the macrophages by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare dilutions of this compound in cell culture medium. For a dose-response experiment, use final concentrations of 10 µM, 25 µM, and 50 µM.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest inhibitor concentration group.

    • Remove the LPS-containing medium and add the medium containing the inhibitor or vehicle.

    • Pre-incubate the cells for 1 hour at 37°C.

  • Activation Step (Signal 2):

    • Add ATP directly to the wells to a final concentration of 5 mM. ATP acts as the second signal to trigger NLRP3 inflammasome assembly and caspase-1 activation.

    • Incubate for 45-60 minutes at 37°C.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

    • Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

    • Transfer the cleared supernatant to a new tube. Samples can be stored at -80°C or used immediately.

  • Analysis:

    • IL-1β Measurement: Quantify the amount of secreted mature IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • Cytotoxicity Measurement (Optional): Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of pyroptosis and cell lysis, using a commercial LDH assay kit.

    • Data Interpretation: Compare the levels of IL-1β and LDH in the inhibitor-treated groups to the vehicle-treated control group. Complete inhibition of caspase-1 should result in baseline levels of IL-1β secretion.

References

Validation & Comparative

A Head-to-Head Comparison: Biotin-YVAD-CMK vs. Ac-YVAD-cmk for Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the specifics of caspase-1 inhibition, the choice between Biotin-YVAD-CMK and Ac-YVAD-cmk is pivotal. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.

At their core, both this compound and Ac-YVAD-cmk are potent, irreversible inhibitors of caspase-1, an enzyme central to inflammatory signaling pathways. They are both peptide-based inhibitors designed to mimic the caspase-1 cleavage site in pro-interleukin-1β (pro-IL-1β), Tyr-Val-Ala-Asp (YVAD). The key distinction lies in the N-terminal modification: Ac-YVAD-cmk is acetylated, while this compound is biotinylated. This seemingly small difference significantly impacts their primary applications in research.

Performance and Properties: A Quantitative Look

While both compounds effectively inhibit caspase-1, their intended uses diverge, which is reflected in the available quantitative data. Ac-YVAD-cmk is extensively characterized for its inhibitory potency, whereas this compound is primarily utilized as an affinity probe.

FeatureAc-YVAD-cmkThis compound
Primary Function Selective, irreversible caspase-1 inhibitor for functional studies.Affinity label for the detection and purification of active caspase-1.
Inhibitory Potency (Ki) 0.8 nM[1]Data not readily available, but retains inhibitory activity.[2]
Cell Permeability YesYes
Mechanism of Action The chloromethyl ketone (cmk) group forms a covalent bond with the active site cysteine of caspase-1.[3]The YVAD peptide sequence targets caspase-1, and the cmk group forms a covalent bond. The biotin tag allows for detection and pull-down.
Common Applications Studying the role of caspase-1 in inflammation, pyroptosis, and disease models.[4][5][6][7][8]Identifying and isolating active caspase-1 from cell lysates and tissues; affinity-based proteomics.[2]

Delving into the Mechanism: The NLRP3 Inflammasome Pathway

Caspase-1 is a critical effector enzyme that is activated within a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized and is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Both Ac-YVAD-cmk and this compound target the final step of this pathway: the proteolytic activity of caspase-1.

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs TLR_PRR TLR / PRR PAMPs_DAMPs->TLR_PRR Signal 1 (Priming) NLRP3_activation NLRP3 Activation PAMPs_DAMPs->NLRP3_activation Signal 2 (Activation) NFkB NF-κB Activation TLR_PRR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1b_IL18 Mature IL-1β & IL-18 Pro_IL1b->IL1b_IL18 ASC ASC NLRP3_activation->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Inflammation Inflammation IL1b_IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor Ac-YVAD-cmk or This compound Inhibitor->Casp1

Caption: The NLRP3 inflammasome pathway leading to caspase-1 activation.

Experimental Protocols: Measuring Caspase-1 Inhibition

A common method to quantify the efficacy of caspase-1 inhibitors is a fluorometric activity assay. This assay measures the cleavage of a fluorogenic substrate, such as Ac-YVAD-AFC.

Fluorometric Caspase-1 Activity Assay

Objective: To measure the inhibitory effect of Ac-YVAD-cmk or this compound on caspase-1 activity in cell lysates.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Caspase-1 inducer (e.g., LPS and Nigericin)

  • Ac-YVAD-cmk or this compound

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-1 substrate (Ac-YVAD-AFC)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 96-well plate.

    • Prime cells with LPS (e.g., 1 µg/mL for 4 hours).

    • Pre-incubate cells with varying concentrations of Ac-YVAD-cmk or this compound for 1 hour.

    • Induce caspase-1 activation with a secondary stimulus (e.g., Nigericin at 10 µM for 1 hour). Include appropriate controls (untreated, vehicle control, positive control with inducer only).

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant.

    • Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Caspase-1 Activity Assay:

    • To each well containing cell lysate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

    • Add 5 µL of 1 mM Ac-YVAD-AFC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control) from all readings.

    • Calculate the percentage of caspase-1 inhibition for each concentration of the inhibitor compared to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Experimental_Workflow Experimental Workflow for Caspase-1 Inhibition Assay Cell_Culture Cell Culture & Seeding Priming Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Incubation Inhibitor Incubation (Ac-YVAD-cmk or this compound) Priming->Inhibitor_Incubation Activation Caspase-1 Activation (e.g., Nigericin) Inhibitor_Incubation->Activation Cell_Lysis Cell Lysis Activation->Cell_Lysis Assay_Setup Assay Setup (Reaction Buffer + Substrate) Cell_Lysis->Assay_Setup Incubation Incubation (37°C) Assay_Setup->Incubation Measurement Fluorescence Measurement (Ex/Em = 400/505 nm) Incubation->Measurement Data_Analysis Data Analysis (IC50) Measurement->Data_Analysis

Caption: A typical workflow for assessing caspase-1 inhibition.

Biotinylation: Advantages and Considerations

The addition of a biotin tag to the YVAD-cmk peptide offers distinct advantages for specific applications, but also introduces potential considerations.

Advantages:

  • Affinity-Based Detection and Purification: The high-affinity interaction between biotin and avidin/streptavidin allows for the easy detection (e.g., via streptavidin-HRP) and purification (e.g., using streptavidin-coated beads) of active caspase-1.[2]

  • High Specificity and Stability: The biotin-streptavidin interaction is highly specific and forms a stable complex, making it ideal for pull-down experiments.

  • Versatility in Assays: Biotinylated peptides are compatible with a wide range of assay formats, including Western blotting, ELISA, and affinity chromatography.[9]

Disadvantages and Considerations:

  • Steric Hindrance: The bulky biotin molecule could potentially interfere with the inhibitor's binding to the caspase-1 active site, although its successful use as an affinity label suggests it retains sufficient inhibitory activity.[2]

  • Altered Pharmacokinetics: For in vivo studies, the biotin tag could alter the compound's distribution, metabolism, and excretion profile.

  • Endogenous Biotin: The presence of endogenous biotinylated proteins in cell lysates can lead to background signals in detection assays.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Ac-YVAD-cmk ultimately depends on the experimental objective.

  • For functional studies aimed at understanding the biological role of caspase-1 in cellular and in vivo models, Ac-YVAD-cmk is the superior choice due to its well-characterized inhibitory potency and lack of a bulky tag that could interfere with biological processes.

  • For biochemical and proteomic applications focused on identifying, isolating, and quantifying active caspase-1, This compound is the indispensable tool. Its biotin tag enables powerful affinity-based methods that are not possible with the acetylated version.

References

A Head-to-Head Comparison: Biotin-YVAD-CMK vs. Z-VAD-FMK for Caspase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the intricate landscape of apoptosis and inflammation, the choice of a caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used caspase inhibitors: Biotin-YVAD-CMK, a tool primarily for affinity labeling of active caspase-1, and Z-VAD-FMK, a well-established pan-caspase inhibitor.

This objective analysis, supported by available experimental data, will assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their specific research needs. We will delve into their mechanisms of action, specificity, and practical applications, presenting quantitative data in a clear, tabular format and providing detailed experimental protocols for their comparative evaluation.

At a Glance: Key Differences and Applications

This compound is a biotinylated tetrapeptide that preferentially targets caspase-1. The inclusion of a biotin tag makes it an invaluable tool for the detection, isolation, and identification of active caspase-1 from cell lysates through affinity purification and subsequent detection methods like Western blotting. Its primary utility lies in identifying and characterizing caspase-1 activity rather than broad-spectrum inhibition of apoptosis.

In contrast, Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor designed for the broad-spectrum inhibition of caspases involved in apoptosis.[1] It is widely employed in cell-based assays to prevent programmed cell death and to study the roles of caspases in various cellular processes.[2]

Mechanism of Action: Irreversible Binding to the Catalytic Site

Both this compound and Z-VAD-FMK are peptide-based inhibitors that feature a fluoromethylketone (FMK) or chloromethylketone (CMK) reactive group. This group allows them to form an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby permanently inactivating the enzyme.[1] The peptide sequence of the inhibitor determines its specificity for different caspases.

General Mechanism of Irreversible Caspase Inhibition Inhibitor Peptide-CMK/FMK Inhibitor Caspase Active Caspase (with catalytic Cysteine) Inhibitor->Caspase Binds to active site Complex Irreversible Inhibitor-Caspase Complex Caspase->Complex Forms covalent bond

Fig 1. General mechanism of irreversible caspase inhibition by CMK/FMK inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of the non-biotinylated counterpart of this compound (Ac-YVAD-CMK) and Z-VAD-FMK against various human caspases. The data is presented as the inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Caspase TargetAc-YVAD-CMK (Ki, nM)Z-VAD-FMK (IC50, nM)
Caspase-10.8[3]0.53 (VX-765 as reference)[4]
Caspase-3>10,000[3]Low nanomolar[4]
Caspase-4362[3]Weakly inhibited[4]
Caspase-5163[3]Efficiently blocked[4]
Caspase-6-Weakly inhibited[4]
Caspase-7-Weakly inhibited[4]
Caspase-8-50 (Ac-LESD-CMK as reference)[4]
Caspase-9-1500 (z-LEHD-FMK as reference)[4]
Caspase-10-520 (Ac-LESD-CMK as reference)[4]

Note: Data for Ac-YVAD-CMK is presented as Ki values, while data for Z-VAD-FMK is presented as IC50 values from a comparative study with other inhibitors. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data clearly illustrates that Ac-YVAD-CMK is a potent and selective inhibitor of caspase-1, with significantly weaker activity against other caspases.[3] In contrast, Z-VAD-FMK demonstrates broad-spectrum activity, inhibiting multiple caspases in the low nanomolar range.[4]

Experimental Protocols

Protocol 1: Comparison of Caspase Inhibition using a Fluorogenic Activity Assay

This protocol allows for the direct comparison of the inhibitory potency of this compound and Z-VAD-FMK against a specific caspase using a fluorogenic substrate.

Materials:

  • Recombinant active human caspases (e.g., Caspase-1, Caspase-3)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)

  • This compound

  • Z-VAD-FMK

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound and Z-VAD-FMK in assay buffer.

  • In a 96-well plate, add the diluted inhibitors to respective wells. Include a control well with assay buffer only (no inhibitor).

  • Add a constant amount of the active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic caspase substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC substrates) over time using a fluorometer.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Plot the percentage of caspase activity versus the inhibitor concentration and determine the IC50 value for each inhibitor.

Workflow for Comparing Caspase Inhibition Start Prepare Serial Dilutions of Inhibitors Incubate Incubate Inhibitors with Active Caspase Start->Incubate React Add Fluorogenic Substrate Incubate->React Measure Measure Fluorescence Over Time React->Measure Analyze Calculate IC50 Values Measure->Analyze

Fig 2. Workflow for comparing caspase inhibition via a fluorogenic activity assay.
Protocol 2: Affinity Labeling and Detection of Active Caspases

This protocol utilizes this compound to specifically label and detect active caspases in cell lysates, which can be compared to the overall apoptosis inhibition by Z-VAD-FMK.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • This compound

  • Z-VAD-FMK

  • Lysis Buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Antibodies against specific caspases (e.g., anti-Caspase-1)

  • Chemiluminescent substrate

Procedure:

Part A: Cell Treatment and Lysis

  • Culture cells to the desired confluency.

  • Treat cells with the apoptosis-inducing agent in the presence or absence of Z-VAD-FMK (as a control for apoptosis inhibition).

  • Lyse the cells using an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

Part B: Affinity Labeling with this compound

  • To a portion of the cell lysate from the apoptosis-induced group, add this compound and incubate for 1 hour at 37°C to allow for labeling of active caspases.

Part C: Affinity Purification and Western Blotting

  • To the this compound labeled lysate, add streptavidin-agarose beads and incubate overnight at 4°C with gentle rotation to pull down biotinylated proteins.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins and the total cell lysates (from all treatment groups) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • For the lane with the eluted proteins, probe the membrane with Streptavidin-HRP to detect all biotinylated proteins.

  • For the lanes with total cell lysates, probe the membrane with an antibody specific to the caspase of interest (e.g., anti-Caspase-1) to observe its cleavage (activation) and the effect of Z-VAD-FMK.

Workflow for Affinity Labeling of Active Caspases Start Induce Apoptosis in Cells Lyse Prepare Cell Lysates Start->Lyse Label Incubate Lysate with this compound Lyse->Label Purify Affinity Purify with Streptavidin Beads Label->Purify Analyze Analyze by SDS-PAGE and Western Blot Purify->Analyze

Fig 3. Workflow for affinity labeling and detection of active caspases.

Signaling Pathway Context: Caspase Activation

The following diagram illustrates the general caspase activation cascade in apoptosis, highlighting the points of inhibition by a pan-caspase inhibitor like Z-VAD-FMK.

Caspase Activation Pathway and Inhibition cluster_0 Initiation Phase cluster_1 Execution Phase Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic Stimulus->Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Executioner Caspases\n(e.g., Caspase-3, Caspase-7) Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator Caspases\n(e.g., Caspase-8, Caspase-9)->Executioner Caspases\n(e.g., Caspase-3, Caspase-7) Activate Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspases\n(e.g., Caspase-3, Caspase-7)->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Inhibitor Z-VAD-FMK (Pan-Caspase Inhibitor) Inhibitor->Initiator Caspases\n(e.g., Caspase-8, Caspase-9) Inhibits Inhibitor->Executioner Caspases\n(e.g., Caspase-3, Caspase-7) Inhibits

Fig 4. Simplified caspase activation pathway showing inhibition points for a pan-caspase inhibitor.

Conclusion

This compound and Z-VAD-FMK are both valuable tools for studying caspases, but they serve distinct purposes. This compound excels as a specific probe for the affinity labeling and detection of active caspase-1, making it ideal for studies focused on the inflammasome and caspase-1 activation. Its utility as a general apoptosis inhibitor is limited by its narrow specificity.

Conversely, Z-VAD-FMK is the inhibitor of choice for experiments requiring broad-spectrum inhibition of apoptosis. Its ability to block multiple caspases makes it a powerful tool for preventing cell death and elucidating the downstream consequences of caspase activation.

Researchers should carefully consider their experimental goals to select the most appropriate inhibitor. For identifying and characterizing active caspase-1, this compound is the superior choice. For general inhibition of apoptosis, Z-VAD-FMK remains the gold standard. The provided protocols offer a framework for directly comparing these inhibitors and validating their effects in specific experimental systems.

References

A Comparative Guide to the Specificity of Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of different caspase-1 inhibitors, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to provide valuable insights for drug development professionals.

Introduction to Caspase-1 and the Inflammasome

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune system. It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms.[1] Active IL-1β and IL-18 are potent mediators of inflammation. Caspase-1 activation can also lead to a form of programmed cell death known as pyroptosis.[1] Given its critical role in inflammation, caspase-1 is a key therapeutic target for a range of inflammatory and autoimmune diseases.

Inflammasome Signaling Pathway

The canonical inflammasome pathway begins with the recognition of PAMPs or DAMPs by a sensor protein, such as a member of the Nod-like receptor (NLR) family (e.g., NLRP3) or AIM2-like receptors. This recognition leads to the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then proceeds to cleave its substrates, leading to the inflammatory response.

Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition ASC ASC (Adaptor Protein) PRR->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Active IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation Pyroptosis->Inflammation

Figure 1: Canonical Inflammasome Signaling Pathway.

Specificity of Caspase-1 Inhibitors: A Quantitative Comparison

The ideal caspase-1 inhibitor should exhibit high potency towards caspase-1 while demonstrating minimal activity against other caspases to avoid off-target effects. The following table summarizes the in vitro inhibitory activity (IC50 values in nM) of several common and novel caspase-1 inhibitors against a panel of human caspases. Lower IC50 values indicate greater potency.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9Caspase-10
VRT-043198 (active form of VX-765) 0.204>1000014.510.6>10000>100003.35.0766.5
Pralnacasan (VX-740) ~1>1000~10~10>1000>1000~100>1000>1000
Ac-YVAD-CHO 0.76 (Ki)--------
Z-VAD-FMK (Pan-caspase inhibitor) PotentPotentPotentPotentPotentPotentPotentPotentPotent

Data for VRT-043198 is presented as IC50 (nM) from Boxer et al., 2010.[2] Data for Pralnacasan is estimated from various sources. Ac-YVAD-CHO Ki value is for the human enzyme.[3] Z-VAD-FMK is a broad-spectrum inhibitor and is expected to potently inhibit all caspases.[4][5]

Experimental Protocols

The determination of inhibitor specificity is crucial for the validation of a selective caspase-1 inhibitor. A common method is the in vitro caspase activity assay using a fluorogenic substrate.

In Vitro Caspase Activity Assay (Fluorogenic)

Objective: To determine the IC50 value of an inhibitor against a specific caspase.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -4, -5, -8)

  • Caspase-1 inhibitor to be tested

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.

  • Fluorogenic caspase substrate:

    • For Caspase-1: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)

    • For other caspases, specific substrates are required (e.g., Ac-DEVD-AFC for caspase-3).

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant active caspase to the desired working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the caspase-1 inhibitor in assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add the diluted inhibitor at various concentrations.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Add the diluted caspase to each well (except the negative control).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic caspase substrate to all wells to a final concentration of 50 µM.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

    • Excitation wavelength: ~400 nm

    • Emission wavelength: ~505 nm

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of a novel caspase-1 inhibitor.

Experimental_Workflow cluster_screening Primary Screening & Synthesis cluster_specificity Specificity Profiling cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Conclusion A Synthesize or Acquire Compound B Primary Screen: Caspase-1 Activity Assay A->B Test for Caspase-1 Inhibition C Secondary Screen: Caspase Panel Assay (Caspase-3, -4, -5, -8, etc.) B->C Proceed with Potent Hits E Cell-based Assay: Inhibition of IL-1β release in stimulated immune cells B->E Validate in a Cellular Context D Determine IC50 Values for all tested caspases C->D Calculate Potency G Compare IC50 values to determine selectivity profile D->G F Assess Off-Target Effects (e.g., Apoptosis Assays) E->F H Conclusion on Specificity and Potential for Further Development F->H G->H

Figure 2: Experimental Workflow for Caspase-1 Inhibitor Specificity Profiling.

Discussion and Conclusion

The data presented in this guide highlights the varying specificity profiles of different caspase-1 inhibitors.

  • VRT-043198 (the active metabolite of Belnacasan/VX-765) demonstrates high potency for caspase-1 and moderate activity against the inflammatory caspases -4 and -5, as well as the apoptotic initiator caspase-8.[2] Its selectivity against the executioner caspases-3, -6, and -7 is excellent.[2]

  • Pralnacasan (VX-740) also shows good selectivity for caspase-1 over apoptotic caspases, though it has some activity against other inflammatory caspases.

  • Ac-YVAD-CHO is a potent and reversible inhibitor of caspase-1.[3] While it is widely used as a selective caspase-1 inhibitor in research, comprehensive data on its activity against a full panel of caspases is less readily available in a comparative format.

  • Z-VAD-FMK is a pan-caspase inhibitor and, as such, is not suitable for studies where specific inhibition of caspase-1 is required.[4][5] It can be useful as a broad-spectrum control to inhibit most caspase activity. However, it's important to be aware of its off-target effects, including the induction of autophagy through inhibition of NGLY1.[6][7][8]

The choice of a caspase-1 inhibitor should be guided by the specific requirements of the experiment. For studies requiring high selectivity, inhibitors like VRT-043198 are preferable. For broader inhibition of inflammatory caspases, the profile of inhibitors like Pralnacasan might be acceptable. It is always recommended to validate the effects of any inhibitor in the specific experimental system being used. This guide provides a foundation for making an informed decision based on currently available data.

References

Validating Caspase-1 Inhibition: A Comparative Guide to Secondary Methods for Biotin-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

The primary method of validating caspase-1 inhibition often involves a direct enzymatic assay or the use of a biotinylated probe like Biotin-YVAD-CMK to label and pull down the active enzyme. However, to ensure the observed downstream effects are a direct consequence of caspase-1 inhibition, secondary validation methods are essential. These methods typically assess the cleavage of caspase-1 substrates or the release of downstream inflammatory cytokines.

Caspase-1 Activation and Inhibition Pathway

Caspase-1, a key enzyme in the inflammatory response, is activated within a multi-protein complex called the inflammasome.[1] This activation leads to the proteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[2] Active caspase-1 then cleaves its substrates, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[1][2] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of programmed cell death called pyroptosis. This compound is a synthetic peptide that irreversibly binds to the active site of caspase-1, thereby blocking these downstream events.[1]

Caspase-1 Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Inflammasome Complex Inflammasome Complex PAMPs/DAMPs->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Inflammasome Complex->Pro-Caspase-1 recruits Active Caspase-1 (p20/p10) Active Caspase-1 (p20/p10) Pro-Caspase-1->Active Caspase-1 (p20/p10) autocleavage Pro-IL-1β Pro-IL-1β Active Caspase-1 (p20/p10)->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1 (p20/p10)->Pro-IL-18 cleaves Gasdermin D Gasdermin D Active Caspase-1 (p20/p10)->Gasdermin D cleaves Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Secretion & Pyroptosis Secretion & Pyroptosis Mature IL-1β->Secretion & Pyroptosis Mature IL-18 Mature IL-18 Pro-IL-18->Mature IL-18 Mature IL-18->Secretion & Pyroptosis GSDMD-N (pore) GSDMD-N (pore) Gasdermin D->GSDMD-N (pore) GSDMD-N (pore)->Secretion & Pyroptosis This compound This compound This compound->Active Caspase-1 (p20/p10) inhibits

Figure 1: Caspase-1 activation and inhibition pathway.

Comparison of Secondary Validation Methods

The following table summarizes the key secondary methods used to validate caspase-1 inhibition by this compound.

Method Principle Measures Pros Cons
Western Blot (Cleaved Caspase-1) Immunodetection of the cleaved, active p20 subunit of caspase-1.Direct evidence of caspase-1 activation.Provides direct visual confirmation of inhibition of caspase-1 processing.Can be semi-quantitative; requires specific and validated antibodies.
Western Blot (Cleaved IL-1β/GSDMD) Immunodetection of the cleaved, mature p17 subunit of IL-1β or the N-terminal fragment of GSDMD.Downstream substrate cleavage.Confirms inhibition of caspase-1's enzymatic activity on its key substrates.Indirect measure of caspase-1 activity; relies on substrate availability.
ELISA (Secreted IL-1β/IL-18) Quantitative measurement of secreted mature IL-1β or IL-18 in cell culture supernatants.Biologically relevant downstream outcome.Highly quantitative and sensitive; reflects the physiological consequence of inhibition.Indirect measure; secretion can be influenced by other cellular processes.
Caspase-1 Activity Assay Enzymatic assay using a synthetic substrate (e.g., YVAD-pNA or YVAD-AFC) that produces a colorimetric or fluorescent signal upon cleavage.Direct enzymatic activity in cell lysates or supernatants.Quantitative and direct measurement of caspase-1 activity.Can have cross-reactivity with other caspases that recognize the YVAD sequence.

Experimental Data Supporting Caspase-1 Inhibition

The following tables present quantitative data from studies that have validated caspase-1 inhibition using secondary methods.

Table 1: Inhibition of Caspase-1 Activity and Cytokine Production by Ac-YVAD-CMK in a Cerebral Ischemia Model

This study demonstrates that inhibition of caspase-1-like activity by Ac-YVAD-CMK leads to a significant reduction in the levels of downstream pro-inflammatory cytokines IL-1β and TNF-α.

Parameter Control (Ischemia) Ac-YVAD-CMK Treated (Ischemia) % Inhibition
Caspase-1-like Activity 100 ± 20.3%3.4 ± 10.4%~96.6%
IL-1β Levels 100%39.5 ± 23.7%~60.5%
TNF-α Levels 100%51.9 ± 10.3%~48.1%
Data adapted from L.A.B. Joosten et al., Journal of Cerebral Blood Flow & Metabolism, 2000.[3]

Table 2: Dose-Dependent Inhibition of Caspase-1 Cleavage and IL-1β/IL-18 Production by Ac-YVAD-CMK in a Gastric Injury Model

This study shows that increasing concentrations of Ac-YVAD-CMK result in a dose-dependent decrease in the formation of cleaved caspase-1 and the production of mature IL-1β and IL-18.

Treatment Group Cleaved Caspase-1 (relative density) IL-1β (relative density) IL-18 (relative density)
Control 0.21 ± 0.040.18 ± 0.030.25 ± 0.05
Injury Alone 0.85 ± 0.120.79 ± 0.110.88 ± 0.13
Injury + Ac-YVAD-CMK (1.25 µmol/kg) 0.62 ± 0.090.58 ± 0.080.65 ± 0.10
Injury + Ac-YVAD-CMK (6.25 µmol/kg) 0.45 ± 0.070.41 ± 0.060.48 ± 0.07
Injury + Ac-YVAD-CMK (12.5 µmol/kg) 0.31 ± 0.050.29 ± 0.040.34 ± 0.06
Data adapted from Y. Guo et al., Scientific Reports, 2016.[2]

Experimental Workflow and Protocols

A typical workflow for validating caspase-1 inhibition involves a primary inhibition experiment followed by one or more secondary validation assays.

Validation Workflow cluster_secondary Secondary Validation Cell Culture & Stimulation Cell Culture & Stimulation Treatment with this compound Treatment with this compound Cell Culture & Stimulation->Treatment with this compound Sample Collection Sample Collection Treatment with this compound->Sample Collection Cell Lysates Cell Lysates Sample Collection->Cell Lysates Supernatants Supernatants Sample Collection->Supernatants Western Blot (Cleaved Caspase-1/IL-1β) Western Blot (Cleaved Caspase-1/IL-1β) Cell Lysates->Western Blot (Cleaved Caspase-1/IL-1β) Caspase-1 Activity Assay Caspase-1 Activity Assay Cell Lysates->Caspase-1 Activity Assay ELISA (Secreted IL-1β) ELISA (Secreted IL-1β) Supernatants->ELISA (Secreted IL-1β)

Figure 2: General experimental workflow for validation.

Protocol 1: Western Blot for Cleaved Caspase-1 and Cleaved IL-1β

This protocol describes the immunodetection of the active p20 subunit of caspase-1 and the mature p17 subunit of IL-1β in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved caspase-1 (p20) and anti-cleaved IL-1β (p17)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound and the appropriate stimulus, wash cells with cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-1 (p20) and cleaved IL-1β (p17) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: ELISA for Secreted IL-1β

This protocol outlines the quantitative measurement of mature IL-1β in cell culture supernatants.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the IL-1β standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Protocol 3: Caspase-1 Activity Assay (Colorimetric)

This protocol describes a method to directly measure caspase-1 enzymatic activity in cell lysates.

Materials:

  • Cell lysis buffer (provided in the kit)

  • Caspase-1 substrate (e.g., YVAD-pNA)

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each sample.

  • Reaction Initiation: Add the reaction buffer and the YVAD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the caspase-1 activity. Compare the readings from the treated samples to the untreated controls.

Conclusion

Validating the inhibition of caspase-1 by this compound through secondary methods is crucial for generating reliable and publishable data. Western blotting for cleaved caspase-1 and its substrates provides direct visual evidence of inhibition, while ELISA offers a highly quantitative measure of the downstream physiological consequences. A direct caspase-1 activity assay can also serve as a robust quantitative secondary validation method. By employing a combination of these techniques, researchers can confidently confirm the specific inhibitory effect of this compound on the caspase-1 signaling pathway.

References

A Comparative Guide to Probes for Detecting Active Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of active caspase-1, a key mediator of inflammation and pyroptosis, is crucial for research in immunology, oncology, and neurodegenerative diseases. A variety of probes are available, each with distinct mechanisms, advantages, and limitations. This guide provides an objective comparison of alternative probes for detecting active caspase-1, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific needs.

Overview of Caspase-1 Detection Probes

The primary methods for detecting active caspase-1 rely on probes that interact with the enzyme's active site. These can be broadly categorized as substrate-based probes and activity-based probes. Substrate-based probes are cleaved by active caspase-1, generating a detectable signal, while activity-based probes covalently bind to the active enzyme.

Comparison of Key Probe Technologies

Here, we compare the most common classes of probes for active caspase-1 detection: Fluorogenic Substrates, Fluorescent Labeled Inhibitors of Caspases (FLICA), Bioluminescent Probes, and Förster Resonance Energy Transfer (FRET)-based Probes.

Probe TypePrincipleAdvantagesDisadvantages
Fluorogenic Substrates A peptide sequence recognized by caspase-1 is linked to a fluorophore. Cleavage releases the fluorophore, leading to an increase in fluorescence.[1]- Simple, endpoint or kinetic assays- High-throughput screening compatible- Signal amplification can be non-linear- Potential for substrate inhibition at high concentrations- May be susceptible to cleavage by other proteases
FLICA Probes Cell-permeable, non-cytotoxic fluorescently labeled inhibitors that covalently bind to the active site of caspases.[2][3][4]- Direct and stable labeling of active enzyme- Suitable for in situ detection and flow cytometry[5][6]- Available in multiple colors for multiplexing[3]- Irreversible binding may perturb cell signaling- Potential for off-target binding
Bioluminescent Probes A substrate for luciferase is linked to a caspase-1 recognition sequence. Cleavage releases the substrate, which is then consumed by luciferase to produce light.[7][8]- High sensitivity (~1000-fold more than fluorogenic probes)[7][9]- Low background signal- Wide dynamic range- Requires a luciferase enzyme and substrate- Signal can be transient
FRET-based Probes Two different fluorescent proteins are linked by a caspase-1 cleavable peptide. In the intact probe, FRET occurs. Cleavage separates the fluorophores, leading to a loss of FRET.[10][11]- Ratiometric measurement provides internal control- Genetically encodable for live-cell imaging[10]- Allows for spatial and temporal tracking of activity[12]- Lower signal-to-noise ratio compared to other methods- Can be technically challenging to implement

Quantitative Performance Data

The following table summarizes key performance metrics for different caspase-1 probes based on available data.

Probe ExampleTypeReported SensitivityReference
Ac-WEHD-AMCFluorogenic SubstratenM range[9]
FAM-YVAD-FMK (FLICA)Activity-Based ProbeDetects active caspase-1 in individual cells
CM-269Bioluminescent Probe~1000-fold more sensitive than Ac-WEHD-AMC[7][9]
Caspase-Glo® 1 AssayBioluminescent AssayDetects caspase-1 activity from as few as 10,000 cells[13]
SCAT-1FRET-based SensorSingle-cell resolution[11]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of caspase-1 activation and the general workflow for its detection, the following diagrams are provided.

Caspase1_Activation_Pathway cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation and Downstream Effects PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs/DAMPs->PRR activates ASC Adaptor Protein ASC PRR->ASC recruits Inflammasome Assembled Inflammasome PRR->Inflammasome Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits ASC->Inflammasome Pro-Caspase-1->Inflammasome Active Caspase-1 Active Caspase-1 Inflammasome->Active Caspase-1 cleaves Pro-Caspase-1 to Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves GSDMD Gasdermin D Active Caspase-1->GSDMD cleaves IL-1β Mature IL-1β Pro-IL-1β->IL-1β IL-18 Mature IL-18 Pro-IL-18->IL-18 GSDMD-N GSDMD N-terminal (forms pores) GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis

Caption: Caspase-1 activation pathway via the inflammasome.

Caspase1_Detection_Workflow cluster_detection Detection Method Start Start Cell_Culture Cell Culture/ Tissue Sample Start->Cell_Culture Treatment Induce Caspase-1 Activation Cell_Culture->Treatment Probe_Incubation Incubate with Caspase-1 Probe Treatment->Probe_Incubation Wash Wash to Remove Unbound Probe Probe_Incubation->Wash Signal_Detection Detect Signal Wash->Signal_Detection Microscopy Fluorescence Microscopy Signal_Detection->Microscopy Flow_Cytometry Flow Cytometry Signal_Detection->Flow_Cytometry Plate_Reader Plate Reader (Fluorescence/ Luminescence) Signal_Detection->Plate_Reader Data_Analysis Data Analysis End End Data_Analysis->End Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis Plate_Reader->Data_Analysis

Caption: General experimental workflow for detecting active caspase-1.

Experimental Protocols

Below are generalized protocols for the key caspase-1 detection methods. Researchers should always refer to the specific manufacturer's instructions for optimal results.

Protocol 1: Fluorogenic Substrate Assay in Cell Lysates
  • Cell Lysis:

    • Culture cells to the desired density and treat with stimuli to induce caspase-1 activation.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

    • Collect the supernatant containing the cell lysate.

  • Assay:

    • Add 50 µL of cell lysate to a 96-well microplate.

    • Add 50 µL of 2X reaction buffer containing the fluorogenic substrate (e.g., Ac-YVAD-AMC).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/460 nm for AMC-based substrates).

Protocol 2: FLICA Assay for Flow Cytometry
  • Cell Treatment and Staining:

    • Induce apoptosis or pyroptosis in your cell culture.

    • Prepare the FLICA reagent according to the manufacturer's protocol.

    • Add the diluted FLICA reagent directly to the cell culture medium and incubate for 1 hour at 37°C.

  • Washing and Analysis:

    • Wash the cells twice with the provided wash buffer to remove any unbound FLICA reagent.

    • Resuspend the cells in the wash buffer.

    • Analyze the stained cells by flow cytometry, detecting the fluorescence in the appropriate channel (e.g., FITC channel for FAM-FLICA).[2][6]

Protocol 3: Bioluminescent Caspase-Glo® 1 Assay
  • Assay Setup:

    • Plate cells in a 96-well plate and treat with appropriate stimuli.

    • Equilibrate the Caspase-Glo® 1 Reagent to room temperature.

  • Measurement:

    • Add Caspase-Glo® 1 Reagent directly to the wells containing cells in culture medium.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a plate-reading luminometer.[13][14]

Conclusion

The choice of a probe for detecting active caspase-1 depends on the specific experimental question, the sample type, and the available instrumentation. For high-throughput screening and endpoint assays in cell lysates, fluorogenic and bioluminescent substrates are excellent choices, with bioluminescent assays offering superior sensitivity.[7][9] For in situ detection in living cells and for applications requiring single-cell resolution such as flow cytometry, FLICA probes are highly effective.[5][6] For dynamic, real-time imaging of caspase-1 activity within live cells, genetically encoded FRET-based sensors are the most suitable, albeit more complex, option.[10][12] This guide provides the foundational information to help researchers make an informed decision for their studies on the role of caspase-1 in health and disease.

References

A Comparative Guide to Inflammasome Inhibitors: Biotin-YVAD-CMK vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inflammasome inhibitors is critical for designing effective experiments and developing targeted therapeutics. This guide provides an objective comparison of two distinct inflammasome inhibitors, the caspase-1 inhibitor Biotin-YVAD-CMK and the NLRP3-specific inhibitor MCC950, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundMCC950
Target Caspase-1NLRP3 Inflammasome
Mechanism of Action Irreversible covalent inhibitor of caspase-1Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization
Specificity Inhibits caspase-1, may have off-target effects on other caspasesHighly specific for the NLRP3 inflammasome; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes[1][2]
Primary Application Primarily a research tool for detecting active caspase-1Therapeutic candidate for NLRP3-driven inflammatory diseases

Introduction to Inflammasome Inhibition

Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by initiating inflammatory responses. Their activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, through the activation of caspase-1. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory and autoimmune diseases, making them a key target for therapeutic intervention.

This guide focuses on two distinct approaches to inflammasome inhibition: targeting the central effector enzyme, caspase-1, with this compound, and directly inhibiting the sensor protein of a specific inflammasome, NLRP3, with MCC950.

This compound: A Caspase-1-Targeted Probe

This compound is a tetrapeptide-based irreversible inhibitor of caspase-1. The YVAD (Tyr-Val-Ala-Asp) sequence mimics the cleavage site in pro-IL-1β, allowing the inhibitor to specifically target the active site of caspase-1. The chloromethylketone (CMK) moiety forms a covalent bond with the catalytic cysteine residue of caspase-1, leading to its irreversible inactivation. The biotin tag allows for the detection and purification of active caspase-1, making it a valuable tool for biochemical and cellular assays.

While specific for caspase-1, peptide-based inhibitors like YVAD-CMK can sometimes exhibit off-target effects on other caspases with similar active site conformations. Its utility as a therapeutic is limited by potential immunogenicity and poor cell permeability, although modifications can be made to improve the latter.

MCC950: A Potent and Specific NLRP3 Inhibitor

MCC950 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1][3] It directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1][4]

Mechanism of Action: MCC950 specifically binds to the Walker B motif within the NACHT domain of NLRP3.[1] This binding event is thought to lock NLRP3 in an inactive conformation, thereby inhibiting its essential ATPase activity and preventing the oligomerization required for inflammasome assembly.[5] A key advantage of MCC950 is its high specificity for NLRP3, showing no inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[1][2] This specificity minimizes the risk of broad immunosuppression.

Experimental Evidence: Numerous in vitro and in vivo studies have demonstrated the efficacy of MCC950 in blocking NLRP3-dependent inflammation. It effectively reduces the secretion of IL-1β and IL-18 in response to various NLRP3 activators.[1] In animal models, MCC950 has shown therapeutic potential in a range of NLRP3-associated diseases, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and type 2 diabetes.[2][6][7]

Off-Target Effects: Despite its high specificity for NLRP3, some studies have reported off-target effects for MCC950. Notably, it has been shown to inhibit carbonic anhydrase 2 (CA2).[8]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the points of inhibition for this compound and MCC950.

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage Inflammasome->Casp1 Activation Secretion Inflammatory Response IL1b->Secretion Secretion Stimuli e.g., ATP, Nigericin, K+ efflux MCC950 MCC950 MCC950->NLRP3_active Inhibits Activation Biotin_YVAD This compound Biotin_YVAD->Casp1 Inhibits Activity

Caption: Canonical NLRP3 inflammasome pathway and points of inhibition.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophages.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Inhibitor Treatment cluster_2 Inflammasome Activation cluster_3 Data Collection & Analysis start Seed Macrophages (e.g., BMDMs, THP-1s) prime Prime with LPS (e.g., 1 µg/mL, 3-4 hours) start->prime inhibit Pre-incubate with Inhibitor (e.g., MCC950 or this compound) prime->inhibit activate Activate NLRP3 with Stimulus (e.g., ATP or Nigericin) inhibit->activate collect Collect Supernatant and Cell Lysate activate->collect elisa Measure IL-1β (ELISA) collect->elisa ldh Measure Cell Death (LDH Assay) collect->ldh western Analyze Caspase-1 Cleavage (Western Blot) collect->western

Caption: General workflow for in vitro inflammasome inhibition assay.

Methodology:

  • Cell Culture and Priming:

    • Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9]

  • Inhibitor Treatment:

    • Remove the LPS-containing medium and replace it with fresh medium containing the desired concentration of the inhibitor (MCC950 or this compound).

    • Incubate for 30-60 minutes.

  • Inflammasome Activation:

    • Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the wells.[10]

    • Incubate for 1-2 hours.

  • Data Collection and Analysis:

    • Centrifuge the plate and collect the supernatant to measure secreted IL-1β by ELISA and lactate dehydrogenase (LDH) for cytotoxicity.[11]

    • Lyse the remaining cells to analyze caspase-1 cleavage by Western blot.

In Vivo Evaluation of Inflammasome Inhibitors

A common in vivo model to assess the efficacy of inflammasome inhibitors is the LPS-induced systemic inflammation model in mice.

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Inhibitor Administration: Administer MCC950 or another test inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose.[2][12]

  • LPS Challenge: After a set pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS.[2]

  • Sample Collection: At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples for serum analysis.

  • Analysis: Measure the levels of IL-1β and other cytokines in the serum by ELISA.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for MCC950. Data for this compound is less standardized and is often reported in the context of specific experimental setups. Ac-YVAD-CMK, a closely related compound, is included for reference.

Table 1: In Vitro Potency of Inflammasome Inhibitors

CompoundTargetCell TypeStimulusIC50Reference
MCC950NLRP3BMDMATP~8 nM[2]
MCC950NLRP3Human MonocytesATP~7.5 nM[8]
Ac-YVAD-CMKCaspase-1--Ki = 0.76 nM[13]

Table 2: In Vivo Efficacy of MCC950

Animal ModelDiseaseDosageEffectReference
MouseMuckle-Wells Syndrome10 mg/kg, s.c.Rescued neonatal lethality[2]
MouseExperimental Autoimmune Encephalomyelitis (EAE)10 mg/kg, i.p.Attenuated disease severity[2]
MouseType 2 Diabetes (db/db)10 mg/kg/day, i.p.Ameliorated cognitive dysfunction and improved insulin sensitivity[6]
MouseSpinal Cord Injury10 or 50 mg/kg, i.p.Improved motor function and reduced inflammation[12][14]

Conclusion: Choosing the Right Inhibitor

The choice between this compound and MCC950 depends entirely on the research question.

  • This compound is an invaluable tool for biochemical studies aimed at detecting and isolating active caspase-1. Its utility in in vivo therapeutic studies is limited.

  • MCC950 is a highly specific and potent NLRP3 inhibitor , making it an excellent choice for investigating the role of the NLRP3 inflammasome in disease models and as a potential therapeutic agent.[1][3] Its specificity allows for the targeted dissection of the NLRP3 pathway without affecting other inflammasomes.

For researchers investigating NLRP3-mediated diseases, MCC950 offers a clear advantage due to its specificity and in vivo efficacy. For those studying the broader mechanisms of inflammasome activation and caspase-1 activity, this compound remains a useful probe. This guide provides the foundational knowledge to make an informed decision for your experimental needs.

References

A Comparative Guide to Biotinylated and Non-Biotinylated Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research and drug development, caspase inhibitors are indispensable tools for dissecting the intricate signaling pathways of programmed cell death. The choice between biotinylated and non-biotinylated caspase inhibitors hinges on the specific experimental application. While non-biotinylated inhibitors are primarily utilized for directly blocking caspase activity within cellular or in vitro systems, their biotinylated counterparts offer the significant advantage of enabling the detection, isolation, and identification of active caspases. This guide provides a detailed comparison of these two classes of inhibitors, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their studies.

At a Glance: Key Differences and Applications

FeatureNon-Biotinylated Caspase InhibitorsBiotinylated Caspase Inhibitors
Primary Function Inhibit caspase activity to study the downstream effects of apoptosis blockage.Inhibit caspase activity and serve as an affinity tag for the detection and purification of active caspases.
Primary Use Cases Functional assays to determine the role of specific caspases in a biological process.Affinity pull-down assays, Western blotting, and activity-based protein profiling to identify and quantify active caspases.
Detection Indirectly, by observing the inhibition of apoptosis or substrate cleavage.Directly, through the high-affinity interaction of biotin with streptavidin conjugates (e.g., HRP, fluorophores).
Purification Not applicable.Enables affinity purification of active caspase-inhibitor complexes using streptavidin-coated beads.[1]

Performance Comparison: Inhibitory Potency

A critical consideration when choosing a caspase inhibitor is its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). While the core inhibitory pharmacophore remains the same, the addition of a biotin tag can potentially influence the inhibitor's interaction with the caspase's active site.

Direct, side-by-side comparisons of the IC50 values for a specific caspase inhibitor with and without biotinylation are not extensively reported in the literature. However, it is a general principle in medicinal chemistry that the addition of a bulky moiety like biotin can introduce steric hindrance, which may modestly decrease the inhibitor's binding affinity. This potential decrease is often considered a trade-off for the significant gain in functionality for affinity-based applications.

The following table provides reported IC50 values for the widely used, non-biotinylated caspase-3 inhibitor, Z-DEVD-FMK. The variability in reported values highlights the importance of consulting specific product datasheets and performing in-house validation.

InhibitorTarget CaspaseReported IC50 (in vitro)
Z-DEVD-FMKCaspase-318 µM
Z-DEVD-FMKCaspase-3130 nM
Z-DEVD-FMKCaspase-318 µM

Note: IC50 values can vary depending on the assay conditions, enzyme and substrate concentrations, and the specific vendor of the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the role of caspases in apoptosis and the application of biotinylated inhibitors, the following diagrams are provided.

CaspaseSignalingPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Bid Bid Caspase-8->Bid Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Bid->Mitochondrion

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

ExperimentalWorkflow cluster_non_biotinylated Non-Biotinylated Inhibitor Workflow cluster_biotinylated Biotinylated Inhibitor Workflow A Treat cells with non-biotinylated inhibitor B Induce Apoptosis A->B C Lyse cells B->C D Perform Caspase Activity Assay C->D E Measure inhibition of substrate cleavage D->E F Treat cells with biotinylated inhibitor G Induce Apoptosis F->G H Lyse cells G->H I Incubate lysate with Streptavidin beads H->I J Wash beads to remove unbound proteins I->J K Elute bound caspases J->K L Analyze by Western Blot K->L

Caption: Experimental workflows for non-biotinylated and biotinylated caspase inhibitors.

Experimental Protocols

Caspase-3 Fluorometric Activity Assay (Adapted from commercially available kits)

This protocol is a general guideline for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Caspase inhibitor (biotinylated or non-biotinylated)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the desired concentrations of the caspase inhibitor for a specified time. Subsequently, induce apoptosis using an appropriate stimulus. Include untreated and vehicle-treated cells as controls.

  • Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and add 50 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.

  • Prepare Reaction Mix: In a separate tube, prepare the reaction mix by combining 50 µL of 2X Reaction Buffer and 5 µL of the caspase-3 substrate for each sample.

  • Assay: Add 55 µL of the reaction mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.

Affinity Purification of Active Caspases using Biotinylated Inhibitors

This protocol describes the isolation of active caspases from cell lysates using a biotinylated pan-caspase inhibitor and streptavidin beads.[1]

Materials:

  • Cells treated with a biotinylated caspase inhibitor (e.g., Biotin-VAD-FMK) and an apoptosis-inducing agent.

  • Lysis Buffer (non-denaturing, e.g., RIPA buffer without SDS)

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Harvest and lyse the treated cells in ice-cold Lysis Buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Bead Preparation: Wash the streptavidin beads twice with Lysis Buffer.

  • Binding: Add the cell lysate to the washed streptavidin beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated inhibitor-caspase complex to bind to the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, add Elution Buffer to the beads and boil for 5-10 minutes to release the bound proteins.

  • Analysis: Centrifuge to pellet the beads and collect the supernatant containing the eluted active caspases for analysis by Western blotting.

Western Blotting for Active Caspase Detection

This protocol outlines the detection of active (cleaved) caspases from cell lysates or from the eluate of an affinity purification experiment.

Materials:

  • Protein samples (cell lysates or eluted fractions)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the cleaved form of the caspase of interest

  • HRP-conjugated secondary antibody

  • For biotinylated samples: HRP-conjugated streptavidin

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein samples by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Incubation: Incubate the membrane with the primary antibody (or HRP-conjugated streptavidin for direct detection of biotinylated proteins) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Incubation: If a primary antibody was used, incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

Conclusion

The choice between biotinylated and non-biotinylated caspase inhibitors is fundamentally driven by the experimental objective. Non-biotinylated inhibitors serve as straightforward tools for functional studies aimed at understanding the consequences of caspase inhibition. In contrast, biotinylated inhibitors are powerful reagents for the specific detection, isolation, and identification of active caspases, providing invaluable insights into the activation state of the apoptotic machinery. While the addition of a biotin tag may have a minor impact on inhibitory potency, the enhanced utility for affinity-based applications often outweighs this consideration for researchers focused on identifying and characterizing active caspases.

References

Efficacy of Biotin-YVAD-CMK and Alternative Caspase-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Biotin-YVAD-CMK and other prominent caspase-1 inhibitors, namely VX-765 and Pralnacasan, across various experimental models. Caspase-1, a key enzyme in the inflammasome pathway, is a critical target in numerous inflammatory diseases. Understanding the comparative efficacy and experimental nuances of its inhibitors is paramount for advancing therapeutic strategies.

Mechanism of Action: Targeting the Inflammasome

Caspase-1 is a cysteine protease that plays a central role in the inflammatory response. Its activation, primarily within a multiprotein complex called the inflammasome, leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). These cytokines are pivotal mediators of inflammation and are implicated in a wide range of diseases. The inhibitors discussed in this guide, including this compound, VX-765, and Pralnacasan, are designed to block the catalytic activity of caspase-1, thereby preventing the production of active IL-1β and IL-18 and mitigating the downstream inflammatory cascade.

Inflammasome Signaling Pathway cluster_0 Inflammasome Activation cluster_1 Inhibitor Action cluster_2 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 autocatalysis Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves This compound This compound This compound->Caspase-1 VX-765 VX-765 VX-765->Caspase-1 Pralnacasan Pralnacasan Pralnacasan->Caspase-1 IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation

Figure 1: Inflammasome signaling pathway and points of inhibition.

Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for the caspase-1 inhibitors. It is important to note that direct comparative studies under identical assay conditions are limited, and variations in experimental setup can influence the results. This compound is a biotinylated version of Ac-YVAD-CMK, and their inhibitory activities are expected to be comparable.

InhibitorTargetIC50 (nM)Notes
VRT-043198 (Active form of VX-765)Caspase-10.204 - 11.5[1]Highly potent inhibitor.
VX-765 Caspase-1530[2]Pro-drug of VRT-043198.
Ac-YVAD-CMK Caspase-1~3,360 - 5,670[2]Irreversible inhibitor.
Pralnacasan (VX-740)Caspase-1Not explicitly foundOrally bioavailable pro-drug.[3]
ML132 Caspase-10.316[4]A potent and selective experimental inhibitor.

Performance in Experimental Models

The true test of an inhibitor's potential lies in its efficacy in relevant disease models. This section details the performance of this compound (and its close analog Ac-YVAD-CMK), VX-765, and Pralnacasan in various in vivo and in vitro models.

This compound / Ac-YVAD-CMK

This irreversible peptide-based inhibitor has demonstrated neuroprotective effects in models of neurological injury.

Experimental Model: Intracerebral Hemorrhage (ICH) in Rats

  • Objective: To evaluate the neuroprotective effects of Ac-YVAD-CMK.

  • Methodology: ICH was induced in rats. Ac-YVAD-CMK was administered via intracerebroventricular injection. Neurological function, brain edema, and inflammatory markers were assessed.[5][6]

  • Key Findings:

    • Inhibited the activation of pro-caspase-1.[5]

    • Reduced brain edema.[5]

    • Decreased the number of activated microglia.[5]

    • Reduced the release of mature IL-1β and IL-18 in the perihematoma region.[5]

    • Improved behavioral performance.[5]

Experimental Model: Permanent Focal Cerebral Ischemia in Rats

  • Objective: To assess the long-lasting neuroprotective effects of Ac-YVAD-CMK.

  • Methodology: Permanent middle cerebral artery occlusion was performed in rats. A single dose of Ac-YVAD-CMK (300 ng/rat) was injected intracerebroventricularly 10 minutes after occlusion. Infarct volume, caspase activity, apoptosis, and cytokine levels were measured at 24 hours and 6 days post-ischemia.

  • Key Findings:

    • Significantly reduced infarct volume at both 24 hours and 6 days.

    • Reduced caspase-1 and caspase-3 activity at 24 hours.

    • Decreased apoptosis at 24 hours.

    • Reduced brain levels of IL-1β and TNF-α at 24 hours.

Ac_YVAD_CMK_Neuroprotection_Workflow cluster_0 Experimental Setup cluster_1 Intervention cluster_2 Outcome Measures ICH_Model Intracerebral Hemorrhage (Rat Model) Ac_YVAD_CMK Ac-YVAD-CMK Administration ICH_Model->Ac_YVAD_CMK Ischemia_Model Cerebral Ischemia (Rat Model) Ischemia_Model->Ac_YVAD_CMK Caspase_Inhibition ↓ Caspase-1 Activation Ac_YVAD_CMK->Caspase_Inhibition Inflammation_Reduction ↓ IL-1β & IL-18 Release Caspase_Inhibition->Inflammation_Reduction Neuroprotection ↓ Brain Edema ↓ Infarct Volume Inflammation_Reduction->Neuroprotection Functional_Improvement ↑ Behavioral Performance Neuroprotection->Functional_Improvement

Figure 2: Workflow of Ac-YVAD-CMK in neuroprotection models.
VX-765 (Belnacasan)

VX-765 is an orally available pro-drug that is converted to the active inhibitor VRT-043198. It has been extensively studied in models of inflammatory and autoimmune diseases.

Experimental Model: Collagen-Induced Arthritis (CIA) in Mice

  • Objective: To investigate the therapeutic effect of VX-765 on arthritis.

  • Methodology: CIA was induced in mice. VX-765 (100 mg/kg) was administered intraperitoneally twice daily for 4 weeks. Clinical scores, radiographic scores, histologic scores, and serum cytokine levels were evaluated.[7]

  • Key Findings:

    • Significantly reduced joint clinical scores.[7]

    • Suppressed bone marrow edema and synovitis.[7]

    • Prevented bone erosion.[7]

    • Decreased histologic scores.[7]

    • Reduced serum levels of IL-1β, IL-18, and IL-33.[7]

Experimental Model: In Vitro Osteoarthritis Model (Human Chondrocytes)

  • Objective: To assess the effects of VX-765 on human chondrocytes in an inflammatory environment.

  • Methodology: Human articular chondrocytes were treated with TNF-α to induce an inflammatory state. The cells were then treated with VX-765 (100 μM). Caspase-1 activity, cell viability, proliferation, senescence, migration, and MMP secretion were measured.

  • Key Findings:

    • Reduced caspase-1 activity by approximately 50%.

    • Did not affect cell viability or proliferation.

    • Significantly induced chondrocyte migration under TNF-α stimulation.

Pralnacasan (VX-740)

Pralnacasan is another orally bioavailable pro-drug of a caspase-1 inhibitor. It has shown promise in models of osteoarthritis.

Experimental Model: Collagenase-Induced and Spontaneous Osteoarthritis (OA) in Mice

  • Objective: To evaluate the effect of pralnacasan on joint damage in OA models.

  • Methodology:

    • Collagenase-Induced OA: Female Balb/c mice were treated with pralnacasan (12.5, 25, and 50 mg/kg) orally twice a day.

    • Spontaneous OA: Male STR/1N mice were administered pralnacasan in their food (700 and 4200 ppm).

    • OA joint damage was assessed by histopathology. In the spontaneous OA model, urinary collagen cross-links were also measured.

  • Key Findings:

    • Significantly reduced OA joint damage by 13-22% in both models at effective doses.

    • In the spontaneous OA model, the high dose significantly reduced urinary markers of joint damage.

Summary of Experimental Protocols

A consistent and detailed experimental protocol is crucial for the reproducibility and comparison of results. Below are summarized protocols for key experimental models discussed.

In Vitro Caspase-1 Activity Assay

Objective: To measure the inhibitory activity of compounds on caspase-1.

General Protocol:

  • Recombinant human caspase-1 is incubated with the test inhibitor (e.g., this compound, VX-765, Pralnacasan) at various concentrations.

  • A fluorogenic or colorimetric caspase-1 substrate, such as Ac-YVAD-AFC or Ac-YVAD-pNA, is added to the mixture.

  • The cleavage of the substrate by active caspase-1 results in the release of a fluorescent or colored molecule.

  • The fluorescence or absorbance is measured over time using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Models

Collagen-Induced Arthritis (CIA) in Mice (for VX-765):

  • Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Treatment: VX-765 (e.g., 100 mg/kg) or vehicle is administered, typically starting from the day of the booster immunization and continuing for several weeks.[7]

  • Assessment: Arthritis severity is evaluated using a clinical scoring system. Joint and bone integrity are assessed by histology and micro-CT. Serum levels of inflammatory cytokines (IL-1β, IL-18) are measured by ELISA.[7]

Osteoarthritis (OA) Models in Mice (for Pralnacasan):

  • Induction:

    • Collagenase-Induced: Injection of collagenase into the knee joint to induce instability and cartilage degradation.

    • Spontaneous: Use of strains like STR/1N mice that naturally develop OA.

  • Treatment: Pralnacasan is administered orally via gavage or mixed in the feed for a specified duration.

  • Assessment: Joint tissues are collected for histological analysis to score the severity of cartilage damage, osteophyte formation, and synovial inflammation. In some models, biochemical markers of joint degradation are measured in urine or serum.

Intracerebral Hemorrhage (ICH) Model in Rats (for Ac-YVAD-CMK):

  • Induction: ICH is induced by intrastriatal injection of collagenase or autologous blood.

  • Treatment: Ac-YVAD-CMK is administered, often by intracerebroventricular injection, at a specific time point relative to the induction of ICH.[5]

  • Assessment: Neurological deficits are evaluated using behavioral tests. Brain tissue is analyzed for infarct volume, brain edema, and markers of inflammation and apoptosis (e.g., caspase activation, cytokine levels, cell death assays).[5]

Experimental_Model_Workflow cluster_0 Model Induction cluster_1 Inhibitor Treatment cluster_2 Efficacy Assessment Arthritis Collagen-Induced Arthritis (Mice) VX765_Treat VX-765 Arthritis->VX765_Treat Osteoarthritis Collagenase-Induced or Spontaneous OA (Mice) Pralnacasan_Treat Pralnacasan Osteoarthritis->Pralnacasan_Treat ICH Intracerebral Hemorrhage (Rats) AcYVAD_Treat Ac-YVAD-CMK ICH->AcYVAD_Treat Clinical_Scores Clinical & Histological Scores VX765_Treat->Clinical_Scores Cytokine_Levels IL-1β, IL-18 Levels VX765_Treat->Cytokine_Levels Joint_Damage Radiographic & Biomarker Analysis Pralnacasan_Treat->Joint_Damage AcYVAD_Treat->Cytokine_Levels Neurological_Function Behavioral Tests & Infarct Volume AcYVAD_Treat->Neurological_Function

References

Safety Operating Guide

Proper Disposal and Handling of Biotin-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal procedures for Biotin-YVAD-CMK, a peptide inhibitor of caspase-1. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper waste management. To the best of current knowledge, the hazards of this material have not been thoroughly investigated, and it should be handled with caution using appropriate protective equipment.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Product Name Biotin - Caspase 1 Inhibitor II[1]
Molecular Formula C₃₂H₄₅ClN₆O₉S[2]
Molecular Weight 725.25 g/mol [2]
CAS Number 402474-75-3[2]
Appearance White Powder[3]
Storage Conditions Store at -20°C, desiccated and protected from light.[1]

Immediate Safety and Handling Protocols

Before handling, it is crucial to review the following safety information. Adherence to these guidelines minimizes risk and ensures a safe laboratory environment.

Hazard Identification
  • Potential Health Effects: May be harmful if swallowed or in contact with skin (GHS Hazard Statements: H303, H313).[1] It may also cause respiratory tract irritation if inhaled.[1]

  • Exposure Routes: Primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.[1]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if pain or irritation persists.[1]

  • Ingestion: If swallowed, wash out the mouth with water. Do NOT induce vomiting. Seek medical advice.[1]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Use local exhaust ventilation where the solid is handled as a powder to prevent accumulation and recirculation of particulates.[1]

  • Eye/Face Protection: Wear appropriate chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, a suitable respirator should be considered.

Step-by-Step Disposal Procedures

Disposal of this compound and associated waste must comply with all applicable federal, state, and local environmental regulations. Legislation can vary significantly by region; therefore, each user must consult the laws operating in their area.[1]

Step 1: Identify and Segregate Waste Streams Isolate all materials contaminated with this compound. Do not mix with non-hazardous waste. Common waste streams include:

  • Unused or Expired Product: The original solid compound.

  • Contaminated Solutions: Any buffers, media, or solvents containing the dissolved compound.

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and plates that have come into direct contact with the chemical.

  • Contaminated PPE: Gloves, disposable lab coats, or other protective gear.

Step 2: Consult Institutional EHS Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and institutional protocols for chemical waste disposal.

Step 3: Package and Label Hazardous Waste

  • Solid Waste: Collect unused powder, contaminated labware, and PPE in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect contaminated solutions in a separate, sealed, and compatible hazardous waste container. Do not overfill.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Affix any other labels required by your EHS office.

Step 4: Store Waste Securely Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by trained EHS personnel. Ensure the storage area is secure and away from incompatible materials.

Step 5: Arrange for Pickup and Disposal Follow your institution's procedure to schedule a pickup of the hazardous waste by the EHS department or their certified contractor. Maintain all disposal records as required.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_start Waste Generation cluster_process Disposal Protocol start1 Unused Product segregate Step 1: Segregate Waste into Hazardous Waste Streams start1->segregate start2 Contaminated Labware (Tips, Tubes, Plates) start2->segregate start3 Contaminated Solutions (Media, Buffers) start3->segregate consult Step 2: Consult Institutional EHS for Local Regulations segregate->consult Critical Step package Step 3: Package Securely & Label Clearly consult->package store Step 4: Store in Designated Satellite Accumulation Area package->store pickup Step 5: Arrange Pickup by EHS Personnel store->pickup end Proper Disposal Complete pickup->end

Caption: A workflow for the proper disposal of this compound waste.

Experimental Protocol: In Vitro Caspase-1 Inhibition Assay

This protocol provides a general methodology for using this compound to inhibit caspase-1 activity in a cell-based assay, a common scenario for generating chemical waste.

Objective: To assess the ability of this compound to inhibit caspase-1 mediated inflammatory responses in cell culture.

Materials:

  • Cell line (e.g., THP-1 monocytes)

  • Cell culture media and supplements

  • Lipopolysaccharide (LPS) and ATP (for inflammasome activation)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β detection

  • Sterile multi-well plates, pipette tips, and tubes

Methodology:

  • Cell Seeding: Plate THP-1 cells in a multi-well plate at a suitable density and differentiate into macrophages using PMA for 24-48 hours.

  • Inhibitor Pre-treatment: Remove the differentiation media. Add fresh media containing various concentrations of this compound (e.g., 20 µM, 40 µM, 80 µM) or a vehicle control (DMSO) to the cells.[4] Incubate for 1 hour.

  • Inflammasome Priming: Add LPS (e.g., 1 µg/mL) to all wells (except the negative control) and incubate for 3-4 hours to prime the NLRP3 inflammasome.

  • Inflammasome Activation: Add ATP (e.g., 5 mM) to the wells to activate the inflammasome and induce caspase-1 activity. Incubate for an additional 1-2 hours.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into sterile microcentrifuge tubes.

  • Cytokine Analysis: Quantify the amount of secreted IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-1β in the inhibitor-treated groups to the vehicle-treated control group to determine the inhibitory effect of this compound.

  • Waste Disposal: Following the experiment, dispose of all contaminated media, cell plates, pipette tips, and tubes according to the step-by-step disposal procedures outlined above.

Signaling Pathway Visualization

G This compound Mechanism of Action cluster_pathway NLRP3 Inflammasome Pathway LPS LPS (Priming Signal) NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 ATP ATP (Activation Signal) ATP->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1B Pro-IL-1β Casp1->ProIL1B cleaves IL1B Mature IL-1β (Inflammation) ProIL1B->IL1B Inhibitor This compound Inhibitor->Casp1 Irreversibly Inhibits

Caption: this compound acts as an irreversible inhibitor of active Caspase-1.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Biotin-YVAD-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Biotin-YVAD-CMK, a potent caspase-1 inhibitor, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] Although a comprehensive hazard analysis for this compound is not fully established, its potential as a respiratory irritant and possible harm upon skin contact or ingestion necessitates the use of appropriate personal protective equipment (PPE) and adherence to specific handling and disposal procedures.[2]

Immediate Safety and Hazard Information

This compound is a bioactive peptide that may be harmful if swallowed or in contact with skin, and may cause respiratory tract irritation if inhaled.[2] Therefore, all personal contact, including inhalation, should be strictly avoided.[2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If dust is inhaled, move the individual to a fresh air environment. Encourage the person to blow their nose to clear the breathing passage. If irritation or discomfort continues, seek medical attention.[2]
Ingestion If swallowed, do not induce vomiting. If vomiting occurs, lean the person forward or place them on their left side to maintain an open airway and prevent aspiration. Have the individual rinse their mouth with water and then drink water slowly. Seek medical advice.[2]
Skin Contact Should skin or hair contact occur, immediately flush the affected area with running water and soap, if available. If irritation develops, seek medical attention.[2]
Eye Contact In case of eye contact, immediately flush the eyes with fresh running water for at least 15 minutes. Ensure complete irrigation by keeping the eyelids apart and moving them. If pain persists or recurs, seek medical attention.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound, particularly when dealing with the powdered form.

Core PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from dust particles and splashes.[2]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A particle dust respirator may be necessary if dust is generated.To avoid inhalation of potentially irritating dust particles.[2]

For detailed guidance on selecting chemical-resistant materials, consult resources such as the Environmental Protection Agency's chemical resistance categories.[3]

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Application cluster_handling Handling A Assess Risks: - Powder form - Potential for dust B Wear Lab Coat A->B Proceed to PPE C Put on Gloves B->C D Wear Safety Goggles C->D E Use in Ventilated Area (Consider Respirator) D->E F Handle this compound E->F Ready for Handling Disposal_Plan A This compound Waste B Collect in Labeled, Sealed Container A->B C Store in Designated Waste Area B->C D Consult Institutional Safety Office C->D E Dispose via Certified Chemical Waste Vendor D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.